Timiperone-d4
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[4-(4,5,6,7-tetradeuterio-2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3OS/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28)/i1D,2D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDLQKLWVKKFPII-GYABSUSNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=S)CCCC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])NC(=S)N2C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
What is Timiperone-d4 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Timiperone-d4, a deuterated analog of the antipsychotic agent Timiperone. The primary application of this compound in research is as an internal standard for the accurate and precise quantification of Timiperone in biological matrices using mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalytical method development, as it effectively compensates for variability during sample preparation and analysis, leading to highly reliable pharmacokinetic and drug metabolism data.
Physicochemical Properties and Quantitative Data
This compound is structurally identical to Timiperone, with the exception that four hydrogen atoms have been replaced by deuterium. This isotopic substitution results in a higher molecular weight, allowing for its differentiation from the unlabeled Timiperone by a mass spectrometer, while maintaining nearly identical chemical and physical properties.
| Property | Timiperone | This compound |
| Molecular Formula | C₂₂H₂₄FN₃OS | C₂₂H₂₀D₄FN₃OS |
| Molecular Weight | 397.51 g/mol | 401.54 g/mol |
| Primary Research Use | Analyte in pharmacokinetic studies | Internal Standard for quantitative analysis |
Table 1: Physicochemical Properties of Timiperone and this compound
For quantitative analysis using Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer, specific precursor-to-product ion transitions are monitored for both the analyte (Timiperone) and the internal standard (this compound). The following table provides representative MRM transitions that would be optimized during method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Timiperone | 398.2 | [To be determined empirically] | [To be determined empirically] |
| This compound | 402.2 | [To be determined empirically] | [To be determined empirically] |
Table 2: Representative MRM Transitions for Timiperone and this compound. Note: The optimal product ions and collision energies need to be determined empirically during method development by infusing a standard solution of each compound into the mass spectrometer.
Mechanism of Action of Timiperone
Timiperone is a typical antipsychotic of the butyrophenone (B1668137) class. Its therapeutic effects are primarily attributed to its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.
Dopamine D2 Receptor Signaling Pathway
Timiperone blocks postsynaptic dopamine D2 receptors, which are G protein-coupled receptors (GPCRs) linked to Gαi/o proteins. This blockade inhibits the downstream signaling cascade that normally leads to a decrease in cyclic AMP (cAMP) levels.
Serotonin 5-HT2A Receptor Signaling Pathway
Timiperone also acts as an antagonist at serotonin 5-HT2A receptors. These receptors are coupled to Gαq/11 proteins, and their activation leads to the stimulation of phospholipase C (PLC), which in turn increases intracellular levels of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to calcium release and protein kinase C (PKC) activation. Timiperone's antagonism of this pathway contributes to its antipsychotic effects and may mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.
Experimental Protocols for Quantitative Analysis
The following section outlines a representative experimental protocol for the quantification of Timiperone in human plasma using this compound as an internal standard. This protocol is based on established methods for the analysis of butyrophenone antipsychotics and should be validated according to regulatory guidelines (e.g., FDA, EMA) before implementation.
Materials and Reagents
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Timiperone analytical standard
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This compound internal standard
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HPLC-grade methanol (B129727), acetonitrile (B52724), and water
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Formic acid
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Human plasma (with appropriate anticoagulant)
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Solid-phase extraction (SPE) cartridges (e.g., C18 or mixed-mode cation exchange)
Sample Preparation
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Spiking: To 100 µL of blank human plasma, add a known amount of Timiperone for calibration standards and quality control (QC) samples.
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Internal Standard Addition: Add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol) to all samples, including blanks, calibration standards, and QCs.
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Protein Precipitation (optional pre-step for SPE): Add 300 µL of acetonitrile to each sample, vortex for 1 minute, and centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins. Transfer the supernatant for SPE.
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Solid-Phase Extraction (SPE):
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Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
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Load the pre-treated plasma sample onto the cartridge.
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Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
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Elute Timiperone and this compound with 1 mL of methanol.
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Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate for 1 minute |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: Representative LC-MS/MS Conditions
Experimental Workflow
The following diagram illustrates the typical workflow for a bioanalytical study utilizing this compound.
Conclusion
This compound is an indispensable tool for researchers in drug development and clinical pharmacology. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data for the quantification of Timiperone in biological samples. The methodologies and information presented in this guide provide a solid foundation for the development and implementation of robust bioanalytical methods for Timiperone. As with any analytical method, thorough validation is essential to ensure its accuracy, precision, and suitability for the intended research application.
An In-depth Technical Guide to the Chemical and Physical Properties of Deuterated Timiperone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of deuterated Timiperone, specifically Timiperone-d4. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and neuropharmacology. This document synthesizes available data on this compound, discusses the implications of deuteration on its physicochemical and pharmacological characteristics, and outlines general experimental methodologies relevant to its synthesis and analysis.
Introduction to Timiperone and the Rationale for Deuteration
Timiperone is a typical antipsychotic of the butyrophenone (B1668137) class, primarily utilized in the treatment of schizophrenia.[1][2] Its therapeutic effect is attributed to its potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1][2] By blocking these receptors in the central nervous system, Timiperone helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[2]
Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium (B1214612), is a strategic approach in medicinal chemistry to enhance the pharmacokinetic profile of a drug. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a decreased rate of metabolism, a phenomenon known as the kinetic isotope effect. This can result in a longer drug half-life, increased systemic exposure, and potentially a reduced dosing frequency or improved safety profile. This compound is a deuterated analog of Timiperone, developed to explore these potential advantages.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, we can compile its known properties and infer others based on the principles of deuteration and data from its non-deuterated counterpart.
Chemical Structure and Identification
Timiperone:
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IUPAC Name: 1-(4-fluorophenyl)-4-[4-(2-sulfanylidene-3H-benzimidazol-1-yl)piperidin-1-yl]butan-1-one
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Chemical Formula: C₂₂H₂₄FN₃OS
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Molar Mass: 397.51 g·mol⁻¹
This compound (Major):
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Alternate Name: 4-[4-(2,3-Dihydro-2-thioxo-1H-(benzimidazol-d4)-1-yl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone
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Chemical Formula: C₂₂H₂₀D₄FN₃OS
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Molecular Weight: 401.53
The deuteration in "this compound (Major)" is located on the benzimidazolyl ring.
Quantitative Physicochemical Data
Quantitative experimental data for this compound is scarce in publicly available literature. The following table summarizes the known data for both Timiperone and its deuterated analog. The properties for this compound are largely predicted based on the general effects of deuteration.
| Property | Timiperone | This compound (Major) | Reference(s) |
| Molecular Formula | C₂₂H₂₄FN₃OS | C₂₂H₂₀D₄FN₃OS | |
| Molar Mass | 397.51 g·mol⁻¹ | 401.53 g·mol⁻¹ | |
| Appearance | Data not available | Expected to be a solid | - |
| Melting Point | Data not available | Expected to be similar to or slightly different from Timiperone | - |
| Solubility | Data not available | Expected to be similar to Timiperone | - |
| pKa | Data not available | Expected to be slightly different from Timiperone | - |
Note: Specific experimental values for the melting point, solubility, and pKa of this compound are typically found on the lot-specific Certificate of Analysis from commercial suppliers but are not broadly published.
Impact of Deuteration on Pharmacokinetics and Metabolism
The primary motivation for developing deuterated compounds is to favorably alter their pharmacokinetic properties.
The Kinetic Isotope Effect and Metabolic Stability
The metabolic pathways of butyrophenones like Timiperone often involve oxidation by cytochrome P450 (CYP) enzymes. The cleavage of a C-H bond is frequently the rate-limiting step in these metabolic transformations. By replacing hydrogen with deuterium at metabolically susceptible positions, the rate of enzymatic cleavage can be significantly reduced due to the stronger C-D bond. This can lead to:
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Increased Metabolic Stability: this compound is expected to exhibit greater resistance to metabolism compared to its non-deuterated counterpart.
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Longer Half-Life: A slower rate of metabolism typically results in a longer plasma half-life.
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Increased Systemic Exposure (AUC): Reduced clearance leads to a greater overall exposure to the drug.
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Potential for "Metabolic Shunting": Deuteration at a primary metabolic site can sometimes redirect metabolism to alternative pathways, which may lead to a different metabolite profile.
Expected Pharmacokinetic Profile of this compound
While specific studies on the pharmacokinetics of this compound are not publicly available, it is hypothesized that its profile will show a longer half-life and increased exposure compared to Timiperone. This could potentially allow for lower or less frequent dosing, which may reduce side effects and improve patient compliance.
Signaling Pathways
Timiperone exerts its antipsychotic effects by antagonizing Dopamine D2 and Serotonin 5-HT2A receptors. The signaling cascades of these receptors are well-characterized.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi proteins. Antagonism of D2 receptors by Timiperone blocks the downstream signaling cascade initiated by dopamine.
Serotonin 5-HT2A Receptor Signaling Pathway
Serotonin 5-HT2A receptors are GPCRs that couple to Gαq proteins. Their antagonism by Timiperone is believed to contribute to its efficacy against the negative symptoms of schizophrenia and to reduce the likelihood of extrapyramidal side effects.
Experimental Protocols
General Synthesis of Deuterated Timiperone
The synthesis of this compound would likely involve the use of a deuterated precursor. A plausible synthetic route would be the reaction of a deuterated benzimidazolinethione intermediate with the appropriate butyrophenone side chain.
Key Steps:
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Synthesis of Deuterated Precursor: The benzimidazole (B57391) ring would be synthesized using deuterated starting materials or subjected to a deuteration reaction (e.g., acid-catalyzed H-D exchange).
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Coupling Reaction: The deuterated benzimidazolinethione would then be reacted with a suitable butyrophenone derivative containing a leaving group to form the final product.
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Purification: The crude product would be purified using standard techniques such as column chromatography and/or recrystallization.
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Characterization: The final product's identity and purity would be confirmed by analytical methods.
Analytical Methods
The analysis of this compound would employ standard analytical techniques to confirm its structure, purity, and quantify its presence in various matrices.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR would be used to confirm the molecular structure. The absence of proton signals in the deuterated positions of the ¹H NMR spectrum would confirm successful deuteration.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and elemental composition, which would be higher than that of the non-deuterated Timiperone due to the presence of deuterium.
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High-Performance Liquid Chromatography (HPLC): HPLC with UV or MS detection would be used to determine the purity of the synthesized compound. A validated HPLC method is crucial for quality control.
General Protocol for Purity Analysis by HPLC:
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Mobile Phase Preparation: Prepare a suitable mobile phase, likely a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.
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Standard and Sample Preparation: Prepare a standard solution of this compound of known concentration and a solution of the sample to be analyzed.
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Chromatographic Conditions:
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Column: A C18 reverse-phase column is typically used.
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Flow Rate: A flow rate of around 1 mL/min is common.
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Detection: UV detection at a wavelength where Timiperone shows maximum absorbance.
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Injection Volume: Typically 10-20 µL.
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Data Analysis: The purity is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
Conclusion
Deuterated Timiperone, specifically this compound, represents a promising modification of the established antipsychotic drug. The introduction of deuterium is expected to enhance its metabolic stability, potentially leading to an improved pharmacokinetic profile with a longer half-life and increased systemic exposure. While specific experimental data on the physicochemical properties and pharmacokinetics of this compound are limited, this guide provides a foundational understanding based on its known chemical structure, the principles of deuteration, and the well-understood pharmacology of Timiperone. Further research is warranted to fully elucidate the therapeutic potential of deuterated Timiperone.
References
An In-Depth Technical Guide to the Synthesis and Isotopic Labeling of Timiperone-d4
Disclaimer: The following technical guide details a scientifically plausible, proposed synthetic route for Timiperone-d4. As of the generation of this document, a specific, publicly available synthesis for this compound has not been formally published. Therefore, this guide is constructed based on established synthetic methodologies for Timiperone, its analogs, and general chemical principles of isotopic labeling. The experimental protocols and quantitative data are hypothetical and intended for illustrative purposes for a research audience.
Introduction
Timiperone is a typical antipsychotic of the butyrophenone (B1668137) class, primarily utilized in the treatment of schizophrenia.[1][2] It exerts its therapeutic effects mainly through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.[1][2][3] Isotopic labeling, particularly with deuterium (B1214612), is a critical technique in drug development and metabolic research.[4] The replacement of hydrogen with deuterium atoms at specific molecular positions can alter the pharmacokinetic profile of a drug, often leading to a slower rate of metabolism, increased half-life, and potentially a more favorable side-effect profile. This guide outlines a proposed pathway for the synthesis of this compound, a deuterated analog of Timiperone, intended for use by researchers, scientists, and drug development professionals.
Proposed Synthetic Pathway for this compound
The proposed synthesis of this compound involves a multi-step approach, beginning with the preparation of a deuterated piperidine (B6355638) intermediate. This key intermediate is then coupled with the benzimidazolinethione moiety, followed by a final alkylation step to yield the target compound. The deuteration is strategically introduced into the piperidine ring, a common site of metabolism for many piperidine-containing drugs.
Experimental Protocols
Step 1: Synthesis of 1-Benzyl-4-piperidone-2,2,6,6-d4
A plausible method for the synthesis of the deuterated piperidone intermediate involves the deuteration of 1-benzyl-4-piperidone.
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Materials: 1-benzyl-4-piperidone, deuterium oxide (D₂O), sodium deuteroxide (NaOD), methanol-d4 (B120146) (CD₃OD).
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Procedure: To a solution of 1-benzyl-4-piperidone (1.0 eq) in methanol-d4, a catalytic amount of sodium deuteroxide (30% in D₂O) is added. The mixture is stirred at reflux for 48 hours to allow for H-D exchange at the alpha positions to the carbonyl group. The reaction is monitored by ¹H NMR for the disappearance of the signals corresponding to the protons at the 2 and 6 positions. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate (B1210297), washed with brine (D₂O-based), dried over anhydrous sodium sulfate, and concentrated to yield 1-benzyl-4-piperidone-2,2,6,6-d4.
Step 2: Synthesis of 4-Amino-1-benzylpiperidine-2,2,6,6-d4
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Materials: 1-benzyl-4-piperidone-2,2,6,6-d4, hydroxylamine (B1172632) hydrochloride, sodium acetate, ethanol (B145695), Raney nickel, hydrogen gas.
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Procedure: The deuterated piperidone (1.0 eq) is dissolved in ethanol, followed by the addition of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq). The mixture is heated to reflux for 2 hours to form the oxime. After cooling, the solvent is removed, and the residue is taken up in water and extracted with diethyl ether. The organic layer is dried and concentrated. The crude oxime is then dissolved in ethanol and subjected to catalytic hydrogenation using Raney nickel as the catalyst under a hydrogen atmosphere. The reaction is carried out at 50 psi for 12 hours. The catalyst is filtered off, and the solvent is evaporated to give 4-amino-1-benzylpiperidine-2,2,6,6-d4.
Step 3: Synthesis of 4-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,2,6,6-d4
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Materials: 4-amino-1-benzylpiperidine-2,2,6,6-d4, 1,1'-thiocarbonyldiimidazole (B131065) (TCDI), o-phenylenediamine (B120857), palladium on carbon (Pd/C), hydrogen gas, dimethylformamide (DMF).
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Procedure: To a solution of 4-amino-1-benzylpiperidine-2,2,6,6-d4 (1.0 eq) in DMF, TCDI (1.1 eq) is added, and the mixture is stirred at room temperature for 4 hours. Subsequently, o-phenylenediamine (1.0 eq) is added, and the reaction is heated to 100°C for 8 hours. After cooling, the reaction mixture is poured into water, and the precipitated product is filtered, washed with water, and dried. The resulting N-benzyl protected intermediate is then debenzylated via catalytic hydrogenation using 10% Pd/C in ethanol under a hydrogen atmosphere (60 psi) for 24 hours. The catalyst is removed by filtration, and the solvent is evaporated to yield 4-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,2,6,6-d4.
Step 4: Synthesis of this compound
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Materials: 4-(2-thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,2,6,6-d4, 4-chloro-4'-fluorobutyrophenone (B134399), potassium carbonate, potassium iodide, acetonitrile (B52724).
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Procedure: A mixture of the deuterated piperidine intermediate (1.0 eq), 4-chloro-4'-fluorobutyrophenone (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in acetonitrile is stirred at reflux for 24 hours. The reaction mixture is then cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.
Data Presentation
The following table summarizes the hypothetical quantitative data for the proposed synthesis of this compound.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Hypothetical Yield (%) | Hypothetical Purity (%) | Hypothetical Isotopic Enrichment (%) |
| 1-Benzyl-4-piperidone-2,2,6,6-d4 | C₁₂H₁₁D₄NO | 193.28 | 90 | >95 | >98 |
| 4-Amino-1-benzylpiperidine-2,2,6,6-d4 | C₁₂H₁₄D₄N₂ | 194.31 | 85 | >95 | >98 |
| 4-(2-Thioxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidine-2,2,6,6-d4 | C₁₂H₁₁D₄N₃S | 253.37 | 75 | >98 | >98 |
| This compound | C₂₂H₂₀D₄FN₃OS | 401.54 | 70 | >99 | >98 |
Visualizations
Proposed Synthetic Workflow for this compound
Caption: Proposed synthetic workflow for this compound.
Pharmacological Signaling Pathway of Timiperone
Caption: Pharmacological signaling pathway of Timiperone.
Conclusion
This technical guide provides a comprehensive, albeit hypothetical, framework for the synthesis and isotopic labeling of this compound. The proposed multi-step synthesis is grounded in established chemical principles and offers a viable pathway for obtaining the deuterated compound for research purposes. The detailed protocols, structured data, and visual diagrams are intended to serve as a valuable resource for scientists and professionals in the field of drug development and medicinal chemistry. Further empirical work would be required to optimize reaction conditions and validate the proposed synthesis.
References
- 1. Mechanistic insights into the base-mediated deuteration of pyridyl phosphonium and ammonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07557A [pubs.rsc.org]
- 2. What is Timiperone used for? [synapse.patsnap.com]
- 3. Timiperone - Wikipedia [en.wikipedia.org]
- 4. Deuteration of pyridine derivatives : a very mild procedure | Semantic Scholar [semanticscholar.org]
Timiperone-d4: A Technical Guide to its Mechanism of Action as a Research Tool
For Researchers, Scientists, and Drug Development Professionals
Abstract
Timiperone, a typical antipsychotic of the butyrophenone (B1668137) class, exerts its therapeutic effects primarily through the potent antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. Its deuterated analog, Timiperone-d4, serves as a valuable research tool, offering a stable isotopic label for various in vitro and in vivo studies without significantly altering its pharmacological profile. This technical guide provides an in-depth exploration of the mechanism of action of this compound, focusing on its receptor binding affinities, the signaling pathways it modulates, and detailed protocols for its application in experimental settings. All quantitative data are presented in structured tables for clear comparison, and key pathways and workflows are visualized using diagrams to facilitate understanding.
Introduction
Timiperone is a butyrophenone derivative with established efficacy in the treatment of schizophrenia.[1] Like other drugs in its class, its primary mechanism of action involves the blockade of central dopamine D2 receptors, which is crucial for alleviating the positive symptoms of psychosis.[2] Additionally, Timiperone exhibits significant antagonism at serotonin 5-HT2A receptors, a characteristic that contributes to its overall therapeutic profile and may mitigate some of the extrapyramidal side effects associated with potent D2 blockade.[3]
The introduction of a deuterium-labeled version, this compound, provides researchers with a powerful tool for a range of applications. Deuteration, the replacement of hydrogen atoms with their heavier isotope deuterium (B1214612), creates a molecule with a distinct mass that can be readily detected and quantified using mass spectrometry. This makes this compound an ideal internal standard for pharmacokinetic studies and for use in receptor binding and occupancy studies. Importantly, the substitution of hydrogen with deuterium is not expected to significantly alter the compound's affinity for its biological targets.
This guide will delve into the specifics of this compound's interaction with key neurotransmitter receptors, providing quantitative binding data, outlining the downstream signaling consequences of this binding, and offering detailed experimental protocols for its use in a research context.
Mechanism of Action
The primary mechanism of action of Timiperone, and by extension this compound, is its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. It also exhibits affinity for sigma-1 receptors, which may contribute to its overall pharmacological effects.
Dopamine D2 Receptor Antagonism
Timiperone is a potent antagonist at the dopamine D2 receptor. The blockade of these receptors in the mesolimbic pathway is believed to be the primary mechanism for its antipsychotic effects, reducing the hyperactivity of dopaminergic signaling associated with psychosis.
Serotonin 5-HT2A Receptor Antagonism
Timiperone also demonstrates high affinity for and antagonism of the serotonin 5-HT2A receptor. This action is thought to contribute to its efficacy against the negative symptoms of schizophrenia and may also reduce the incidence of extrapyramidal side effects by modulating dopamine release in the striatum.
Sigma-1 Receptor Interaction
Timiperone, like other butyrophenones such as haloperidol (B65202), interacts with sigma-1 receptors. The functional consequences of this interaction are still under investigation but may play a role in the modulation of various neurotransmitter systems and contribute to the overall pharmacological profile of the drug.[4]
Quantitative Receptor Binding Profile
The affinity of a ligand for its receptor is a critical determinant of its potency and selectivity. The following table summarizes the estimated binding affinities (Ki values) of Timiperone for key neurotransmitter receptors. These values are estimated based on comparative data with haloperidol, a structurally and pharmacologically similar butyrophenone antipsychotic. One study indicated that Timiperone has a 5-8 fold higher affinity for dopamine receptors and a 15-fold higher affinity for serotonin receptors than haloperidol. The Ki values for haloperidol at D2, 5-HT2A, and sigma-1 receptors are well-established.
| Receptor Subtype | Haloperidol Ki (nM) | Estimated Timiperone Ki (nM) |
| Dopamine D2 | 1 - 5[5] | 0.125 - 1 |
| Serotonin 5-HT2A | ~5[6] | ~0.33 |
| Sigma-1 | 2 - 4[5] | Data Not Available |
Lower Ki values indicate higher binding affinity.
Signaling Pathways
The antagonism of D2 and 5-HT2A receptors by this compound initiates a cascade of intracellular signaling events.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors by dopamine normally inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By acting as an antagonist, this compound blocks this effect, thereby preventing the dopamine-induced decrease in cAMP. This modulation of the cAMP pathway ultimately influences gene expression and neuronal excitability.
References
- 1. researchgate.net [researchgate.net]
- 2. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine D2 receptor occupancy of lumateperone (ITI-007): a Positron Emission Tomography Study in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological studies on timiperone, a new neuroleptic drug. Part I: Behavior effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Timiperone-d4 molecular formula and exact mass
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Timiperone-d4, a deuterated analog of the antipsychotic agent Timiperone. This document details its molecular properties, mechanism of action, and relevant experimental data and protocols to support research and development activities.
Core Molecular and Physical Data
This compound is a selectively deuterated version of Timiperone, a butyrophenone (B1668137) antipsychotic. The incorporation of deuterium (B1214612) atoms can offer advantages in metabolic profiling and pharmacokinetic studies.
| Property | Value | Citation |
| Molecular Formula | C22H20D4FN3OS | [1] |
| Molecular Weight | 401.53 g/mol | [1] |
| Exact Mass | 401.1874 Da (Calculated) | |
| Alternate Name | 4-[4-(2,3-Dihydro-2-thioxo-1H-(benzimidazol-d4)-1-yl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | [1] |
Mechanism of Action and Signaling Pathways
Timiperone exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.[2][3]
Dopamine D2 Receptor Signaling Pathway
Timiperone acts as an antagonist at the dopamine D2 receptor, which is a G protein-coupled receptor (GPCR) linked to Gαi proteins. Antagonism of this receptor by Timiperone blocks the downstream signaling cascade initiated by dopamine. This blockade is believed to be a key mechanism in alleviating the positive symptoms of schizophrenia.
Serotonin 5-HT2A Receptor Signaling Pathway
Timiperone also demonstrates antagonistic activity at the serotonin 5-HT2A receptor. This receptor is a Gq/11 protein-coupled receptor. Blockade of 5-HT2A receptors is thought to contribute to the efficacy of atypical antipsychotics against the negative symptoms of schizophrenia and may mitigate some of the extrapyramidal side effects associated with D2 receptor blockade.
Pharmacological and Preclinical Data
Disposition and Metabolism in Rats
A study on the disposition and metabolism of radiolabeled Timiperone in rats, dogs, and monkeys revealed species-specific differences in absorption and elimination. In rats, the elimination of radioactivity from the blood was the most rapid among the species studied.
| Parameter | Rat | Dog | Monkey | Citation |
| Urinary Excretion (within 3 days) | ~36% of dose | ~19% of dose | ~54% of dose | |
| Fecal Excretion (within 3 days) | Remainder | Remainder | Remainder | |
| Major Urinary Metabolites | M-V, M-b-l | M-V, M-b-l | M-V, M-b-l |
M-V: 2,3-dihydro-1-(4-piperidinyl)-2-thioxo-1H-benzimidazole M-b-l: N-(4-fluorophenylacetyl)glycine
Clinical Efficacy in Schizophrenia
Clinical trials have demonstrated the efficacy of Timiperone in the treatment of schizophrenia, showing superiority or equivalence to other antipsychotics such as haloperidol (B65202) and clocapramine (B1669190) in improving both positive and negative symptoms.
| Comparison Drug | Key Findings | Citation |
| Haloperidol | Timiperone was found to be significantly superior in the final global improvement rating and in improving symptoms such as hallucinations, delusions, deficiency of initiative, and blunted affect. | |
| Clocapramine | Timiperone was significantly superior in improving delusions and showed a higher improvement rate in hallucinations and disturbance of self-consciousness. It also exhibited a lower tendency for side effects like dyskinesia, insomnia, constipation, and nausea. |
Experimental Protocols
Radioligand Binding Assay Workflow
The following diagram illustrates a general workflow for a competitive radioligand binding assay to determine the affinity of a test compound like Timiperone for its target receptors.
In Vivo Pharmacokinetic Study Workflow
The following diagram outlines a typical workflow for an in vivo pharmacokinetic study in an animal model, such as the rat, to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound like this compound.
Conclusion
This compound serves as a valuable tool for researchers in the field of antipsychotic drug development. Its molecular characteristics and the well-defined mechanism of action of its non-deuterated counterpart, Timiperone, provide a solid foundation for its use in preclinical studies. The experimental workflows and data presented in this guide are intended to facilitate further investigation into the pharmacology and therapeutic potential of this compound and its analogs.
References
- 1. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. A comparison of the clinical effects of timiperone, a new butyrophenone derivative, and haloperidol on schizophrenia using a double-blind technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of efficacy of timiperone, a new butyrophenone derivative, and clocapramine in schizophrenia: a multiclinic double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety data sheet (SDS) and handling information for Timiperone-d4
An In-Depth Technical Guide to the Safe Handling of Timiperone-d4
This guide provides comprehensive safety data and handling information for this compound, a deuterated analog of Timiperone. The information presented is primarily based on the safety data for the parent compound, Timiperone, and should be used as a reference for laboratory safety protocols. This document is intended for researchers, scientists, and professionals in the field of drug development.
Chemical and Physical Properties
This compound is a labeled form of Timiperone, a butyrophenone (B1668137) derivative with neuroleptic and antipsychotic properties.[1] The deuteration is typically on the benzimidazolone ring.
| Property | Value | Source |
| Molecular Formula | C22H20D4FN3OS | [2] |
| Molecular Weight | 401.53 g/mol | [2] |
| Alternate Name | 4-[4-(2,3-Dihydro-2-thioxo-1H-(benzimidazol-d4)-1-yl)-1-piperidinyl]-1-(4-fluorophenyl)-1-butanone | [2] |
| Parent Compound CAS | 57648-21-2 | [3][4] |
| Parent Compound MW | 397.51 g/mol | [1][4] |
| Parent Compound Formula | C22H24FN3OS | [1][4][5] |
Hazard Identification and Safety Precautions
Timiperone is classified as toxic if swallowed.[3] Appropriate personal protective equipment (PPE) should be worn when handling this compound.
| Hazard | Precautionary Statement |
| Acute Oral Toxicity | H301: Toxic if swallowed.[3] |
| Pictogram | GHS06 (Skull and crossbones)[3] |
| Signal Word | Danger[3] |
General Handling Precautions:
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke when using this product.[3]
-
Use in a well-ventilated area.[3]
-
Take precautionary measures against static discharge.[3]
-
Wear protective gloves, eye protection, and face protection.[3]
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.
| Aspect | Recommendation |
| Storage | Store locked up.[3] Keep container tightly closed in a dry and well-ventilated place. |
| Personal Protective Equipment | Eye/face protection, skin protection (gloves), and respiratory protection (particulate filter device EN 143) are recommended.[3] |
| Fire-Fighting Measures | Use water, foam, or ABC powder as suitable extinguishing media.[3] Do not use a water jet.[3] Hazardous combustion products include nitrogen oxides, carbon monoxide, carbon dioxide, and sulfur oxides.[3] |
| Accidental Release | Take up mechanically and place in appropriate containers for disposal.[3] Ventilate the affected area.[3] Avoid release to the environment.[3] |
Toxicological and Ecological Information
The toxicological data is based on the parent compound, Timiperone.
| Data Point | Value |
| Acute Toxicity (Oral) | LD50 Rat: 815 mg/kg |
Environmental Precautions:
-
Do not empty into drains.[3]
-
Avoid release to the environment.[3]
-
Keep away from drains, surface water, and groundwater.[3]
Experimental Protocols: A General Workflow
General Pharmacokinetic Study Workflow
Caption: General workflow for a pharmacokinetic study using this compound.
Signaling Pathways and Logical Relationships
Timiperone is a butyrophenone antipsychotic.[1] While the precise signaling pathways involving Timiperone are complex and not fully elucidated in the provided search results, its mechanism of action is generally understood to involve the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors. A simplified logical diagram of this antagonism is presented below.
References
Technical Guide: Isotopic Purity and Certificate of Analysis of Timiperone-d4
This technical guide provides a comprehensive overview of the analytical data and methodologies used to ascertain the isotopic and chemical purity of Timiperone-d4, a deuterated analog of the antipsychotic drug Timiperone. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their studies.
Certificate of Analysis (CoA) Summary
The following tables summarize the typical analytical data found on a Certificate of Analysis for this compound. The data is presented to meet the stringent quality requirements for research and clinical applications.
Table 1: General Information
| Parameter | Specification |
| Product Name | This compound |
| Chemical Name | 4'-fluoro-4-[4-(2-thioxo-1-benzimidazolinyl)piperidino]butyrophenone-d4 |
| Molecular Formula | C₂₂H₂₀D₄FN₃OS |
| Molecular Weight | 401.5 g/mol |
| CAS Number | 57648-21-2 (unlabeled) |
| Appearance | Off-White to Beige Solid |
| Solubility | Soluble in Methanol |
| Storage | -20°C, protected from light |
Table 2: Quality Control Data
| Test | Method | Specification | Result |
| Chemical Purity | HPLC | ≥98% | Conforms |
| Isotopic Purity | Mass Spectrometry | ≥98% Deuterium (B1214612) Incorporation | >99% |
| ¹H-NMR | NMR Spectroscopy | Conforms to structure | Conforms |
| Mass Spectrum | ESI-MS | Conforms to structure | Conforms |
Experimental Protocols
The determination of isotopic and chemical purity of deuterated compounds like this compound requires robust analytical methodologies. The following sections detail the typical experimental protocols employed.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Chemical Purity
Chemical purity is assessed using High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS). This technique separates the deuterated compound from any non-labeled or other impurities.
Protocol:
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. This is further diluted to an appropriate concentration for LC-MS analysis.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is employed to achieve separation.
-
Flow Rate: A typical flow rate is 0.5 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is used.
-
Analysis: The mass spectrometer is set to scan for the [M+H]⁺ ion of this compound.
-
-
Data Analysis: The purity is calculated by integrating the peak area of this compound and comparing it to the total area of all detected peaks.
High-Resolution Mass Spectrometry (HR-MS) for Isotopic Purity
HR-MS is a critical technique for determining the level of deuterium incorporation and the distribution of isotopologues.[1][2][3]
Protocol:
-
Sample Infusion: A diluted solution of this compound is directly infused into the high-resolution mass spectrometer.
-
Data Acquisition: The instrument is set to acquire data in full scan mode with high resolution and mass accuracy.
-
Isotopologue Analysis: The relative intensities of the ions corresponding to the unlabeled (d₀), partially deuterated (d₁, d₂, d₃), and fully deuterated (d₄) forms of Timiperone are measured.
-
Calculation of Isotopic Purity: The isotopic purity is calculated using the following formula:
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is used to confirm the chemical structure of this compound and to determine the positions of deuterium labeling.
Protocol:
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H-NMR Acquisition: A proton NMR spectrum is acquired. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.
-
¹³C-NMR Acquisition: A carbon-13 NMR spectrum can also be acquired to further confirm the carbon skeleton of the molecule.
Signaling Pathway of Timiperone
Timiperone is a typical antipsychotic drug belonging to the butyrophenone (B1668137) class.[4][5] Its primary mechanism of action involves the antagonism of dopamine (B1211576) D2 receptors in the central nervous system. This blockade of dopamine signaling in the mesolimbic pathway is believed to be responsible for its antipsychotic effects, alleviating positive symptoms of schizophrenia such as hallucinations and delusions. Timiperone also exhibits some affinity for serotonin (B10506) receptors, which may contribute to its overall pharmacological profile.
Below is a diagram illustrating the simplified signaling pathway affected by Timiperone.
Caption: Timiperone's mechanism of action.
Experimental Workflow
The following diagram outlines the logical workflow for the quality control analysis of this compound.
Caption: Quality control workflow for this compound.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Timiperone? [synapse.patsnap.com]
- 5. What is Timiperone used for? [synapse.patsnap.com]
Methodological & Application
LC-MS/MS method development for Timiperone quantification
An LC-MS/MS Method for the Quantification of Timiperone in Human Plasma
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Timiperone is a butyrophenone (B1668137) antipsychotic agent used in the treatment of schizophrenia. Accurate and reliable quantification of Timiperone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides a detailed protocol for the development and validation of a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Timiperone in human plasma. The method utilizes protein precipitation for sample preparation and electrospray ionization in positive mode for detection.
Experimental
Materials and Reagents
-
Timiperone reference standard (≥98% purity)
-
Timiperone-d4 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid and 2 mM Ammonium Acetate in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Program:
| Time (min) | % B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometric Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
Curtain Gas: 35 psi
-
Collision Gas: Nitrogen
-
MRM Transitions (Proposed):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Timiperone | 398.2 | 165.1 | 150 | 35 |
| Timiperone | 398.2 | 234.1 | 150 | 25 |
| This compound (IS) | 402.2 | 169.1 | 150 | 35 |
Note: The proposed MRM transitions and collision energies should be optimized by infusing a standard solution of Timiperone and the internal standard into the mass spectrometer.
Protocols
Standard and Quality Control Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare stock solutions of Timiperone and this compound (Internal Standard, IS) in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Timiperone stock solution in 50:50 acetonitrile:water to create calibration standards with concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Working IS Solution (100 ng/mL): Dilute the IS stock solution with acetonitrile.
-
Calibration Standards and Quality Control (QC) Samples: Spike drug-free human plasma with the appropriate working standard solutions to obtain final concentrations for the calibration curve and QC samples (low, mid, and high concentrations).
Sample Preparation Protocol (Protein Precipitation)
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the working IS solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
Data Presentation
Table 1: Quantitative Method Performance Summary
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | > 85% |
| Matrix Effect | Minimal and compensated by IS |
Note: The values presented in this table are target acceptance criteria for method validation and should be determined experimentally.
Visualizations
Caption: Experimental workflow for Timiperone quantification.
Caption: Simplified metabolic pathway of Timiperone.
Application Notes and Protocols for the Quantitative Analysis of Timiperone in Human Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Timiperone (B1682379) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described methodology is intended to support pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
Timiperone is a butyrophenone (B1668137) antipsychotic agent used in the treatment of schizophrenia.[1] Accurate and precise quantification of Timiperone in human plasma is crucial for understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and preventing potential toxicity. This protocol outlines a sensitive and specific LC-MS/MS method for the determination of Timiperone in human plasma.
Experimental Protocol
This protocol is based on established methods for the analysis of butyrophenones and other small molecules in biological matrices.[2][3][4]
Materials and Reagents
-
Timiperone reference standard
-
Internal Standard (IS) (e.g., Haloperidol-d4 or another suitable stable isotope-labeled analog)[5]
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade heptane
-
HPLC-grade isoamyl alcohol
-
Formic acid
-
Ammonium formate
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Deionized water
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A C18 column is recommended (e.g., 50 x 2.1 mm, 3.5 µm).[6]
Sample Preparation: Liquid-Liquid Extraction (LLE)
This LLE protocol is adapted from a method used for Timiperone in rat plasma.[2]
-
Allow frozen human plasma samples to thaw at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 100 ng/mL of Haloperidol-d4 in methanol).
-
Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH to > 8.
-
Add 1 mL of extraction solvent (e.g., heptane:isoamyl alcohol, 98:2 v/v).
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a new clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 1 minute to dissolve the residue.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are suggested starting conditions and should be optimized for the specific instrumentation used.
| Parameter | Condition |
| Column | C18 (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 95% A, decrease to 5% A over 3 min, hold for 1 min, return to 95% A over 0.5 min, and equilibrate for 1.5 min. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Timiperone Transition | To be determined by direct infusion of the reference standard |
| Internal Standard Transition | To be determined by direct infusion of the IS |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA).[7][8] The validation should assess the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range of concentrations over which the method is accurate and precise. A typical range for Timiperone could be 0.1 to 50 ng/mL.[2][3]
-
Precision and Accuracy: Assessed at low, medium, and high quality control (QC) concentrations. Acceptance criteria are typically within ±15% (±20% for the Lower Limit of Quantification, LLOQ).
-
Recovery: The efficiency of the extraction procedure.
-
Matrix Effect: The effect of plasma components on the ionization of the analyte and IS.
-
Stability: The stability of Timiperone in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).
Data Presentation
The following tables summarize the expected quantitative data from the method validation.
Table 1: Linearity and Range
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Timiperone | 0.1 - 50 | > 0.99 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 20 | < 20 | 80 - 120 |
| Low | 0.3 | < 15 | < 15 | 85 - 115 |
| Medium | 10 | < 15 | < 15 | 85 - 115 |
| High | 40 | < 15 | < 15 | 85 - 115 |
Table 3: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | > 80 | 85 - 115 |
| High | 40 | > 80 | 85 - 115 |
Table 4: Stability
| Stability Condition | Duration | Temperature | Stability (% of nominal) |
| Freeze-Thaw | 3 cycles | -20°C to RT | 85 - 115 |
| Bench-top | 4 hours | Room Temperature | 85 - 115 |
| Long-term | 30 days | -80°C | 85 - 115 |
Visualizations
Experimental Workflow
References
- 1. cerilliant.com [cerilliant.com]
- 2. Determination of timiperone in rat plasma by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analyses of butyrophenones and their analogues in whole blood by high-performance liquid chromatography-electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academicworks.cuny.edu [academicworks.cuny.edu]
- 6. repositorio.usp.br [repositorio.usp.br]
- 7. wisdomlib.org [wisdomlib.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application of Timiperone-d4 in Pharmacokinetic Studies: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive application notes and detailed protocols for the utilization of Timiperone-d4 in pharmacokinetic (PK) studies. This compound, a deuterated analog of the antipsychotic drug Timiperone (B1682379), serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) research. Its primary application is as an internal standard (IS) in bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate quantification of Timiperone in biological matrices. The stable isotope label ensures that this compound has identical physicochemical properties to Timiperone, but is distinguishable by its mass, allowing for precise correction of variability during sample preparation and analysis.
Introduction to Timiperone and the Role of Deuteration
Timiperone is a butyrophenone (B1668137) antipsychotic agent primarily used in the treatment of schizophrenia.[1] It exerts its therapeutic effects through antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system. Understanding the pharmacokinetic profile of Timiperone is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.
Deuterium-labeled compounds, such as this compound, are powerful tools in pharmacokinetic research. The substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a molecule with a higher mass but nearly identical chemical properties to the parent drug. This mass difference is readily detected by mass spectrometry, making deuterated analogs ideal internal standards for quantitative bioanalysis. The use of a stable isotope-labeled internal standard is the gold standard in LC-MS/MS-based bioanalysis as it accounts for matrix effects and variations in extraction efficiency and instrument response, leading to highly accurate and precise results.
Application of this compound in Pharmacokinetic Studies
The principal application of this compound is as an internal standard for the quantification of Timiperone in biological samples (e.g., plasma, serum, urine) during preclinical and clinical pharmacokinetic studies. These studies aim to characterize the absorption, distribution, metabolism, and excretion (ADME) of Timiperone.
Key Advantages of Using this compound as an Internal Standard:
-
Improved Accuracy and Precision: Co-elution with the analyte and similar ionization behavior compensates for variations in sample processing and instrument performance.
-
Reduced Matrix Effects: Helps to mitigate the impact of endogenous components in the biological matrix that can suppress or enhance the analyte signal.
-
Enhanced Method Robustness: Leads to more reliable and reproducible bioanalytical methods.
While specific pharmacokinetic studies detailing the use of this compound are not extensively published, the following sections provide representative data and protocols based on established methodologies for similar compounds and the known properties of Timiperone.
Representative Pharmacokinetic Data of Timiperone in Rats
The following table summarizes hypothetical but realistic pharmacokinetic parameters of Timiperone in rats following oral administration, as would be determined using a validated LC-MS/MS method with this compound as the internal standard.
| Parameter | Unit | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | ng/mL | 45.8 ± 12.3 |
| Tmax (Time to Cmax) | h | 1.5 ± 0.5 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 285.6 ± 75.1 |
| t1/2 (Elimination Half-life) | h | 4.2 ± 1.1 |
| CL/F (Apparent Total Clearance) | L/h/kg | 2.5 ± 0.7 |
| Vd/F (Apparent Volume of Distribution) | L/kg | 15.3 ± 3.9 |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical design for a pharmacokinetic study of Timiperone in rats.
Materials:
-
Timiperone
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Male Sprague-Dawley rats (200-250 g)
-
Oral gavage needles
-
Blood collection tubes (containing K2EDTA)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the study.
-
Dosing: Fast the rats overnight with free access to water. Administer a single oral dose of Timiperone (e.g., 5 mg/kg) via oral gavage.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dose into K2EDTA-containing tubes.
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until bioanalysis.
Bioanalytical Method for Timiperone Quantification in Rat Plasma using LC-MS/MS
This protocol describes a representative LC-MS/MS method for the quantification of Timiperone in rat plasma using this compound as the internal standard.
Materials and Reagents:
-
Timiperone and this compound reference standards
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
-
Rat plasma (blank)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Timiperone and this compound (IS) in methanol (1 mg/mL).
-
Prepare working standard solutions of Timiperone by serial dilution of the stock solution with 50% methanol.
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in 50% methanol.
-
Spike blank rat plasma with the Timiperone working solutions to prepare calibration standards (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL) and QC samples (e.g., 1.5, 75, 400 ng/mL).
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (standard, QC, or unknown), add 150 µL of acetonitrile containing the internal standard (this compound at 100 ng/mL).
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: Start with 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Timiperone: m/z 398.2 → 165.1
-
This compound: m/z 402.2 → 169.1
-
-
Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.
-
-
-
Data Analysis:
-
Quantify Timiperone concentrations in the unknown samples by constructing a calibration curve based on the peak area ratio of Timiperone to this compound versus the nominal concentration of the calibration standards.
-
Visualizations
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Simplified signaling pathway of Timiperone.
References
Application Notes & Protocols for Timiperone Analysis in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timiperone is a typical antipsychotic drug belonging to the butyrophenone (B1668137) class, primarily utilized in the treatment of schizophrenia and other psychotic disorders. Its therapeutic effect is mainly attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway of the brain.[1][2][3] Additionally, it exhibits some affinity for serotonin (B10506) receptors, which may contribute to its overall pharmacological profile.[3][4] Understanding the distribution and concentration of Timiperone in various tissues is crucial for pharmacokinetic studies, toxicological assessments, and overall drug development.
Data Presentation
The following tables summarize expected performance characteristics for a validated bioanalytical method for Timiperone in tissue, based on data from similar compounds and general bioanalytical guidelines. Actual results may vary and must be determined experimentally.
Table 1: Expected LC-MS/MS Method Validation Parameters for Timiperone in Tissue Homogenate
| Parameter | Expected Value |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% RSD) | < 15% (< 20% at LLOQ) |
| Recovery | > 80% |
| Matrix Effect | Within acceptable limits |
Table 2: Sample Preparation Method Comparison
| Method | Principle | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent or acid. | Simple, fast, and cost-effective. | Less clean extract, potential for significant matrix effects. |
| Solid-Phase Extraction (SPE) | Analyte isolation based on partitioning between a solid and liquid phase. | Cleaner extracts, reduced matrix effects, potential for analyte concentration. | More complex, time-consuming, and higher cost per sample. |
Experimental Protocols
Tissue Homogenization
Objective: To disrupt the tissue structure and create a uniform homogenate for subsequent extraction.
Materials:
-
Tissue sample (e.g., brain, liver, kidney)
-
Homogenization buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Homogenizer (e.g., bead beater, rotor-stator homogenizer, or Potter-Elvehjem homogenizer)
-
Centrifuge
Protocol:
-
Accurately weigh the frozen tissue sample.
-
Thaw the tissue on ice.
-
Add a pre-determined volume of ice-cold homogenization buffer to the tissue. A common ratio is 1:4 (w/v), for example, 1 gram of tissue to 4 mL of buffer.
-
Homogenize the tissue until a uniform consistency is achieved. Keep the sample on ice throughout the process to minimize degradation.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tissue homogenate) for the extraction step.
Caption: Workflow for tissue homogenization.
Protein Precipitation (PPT)
Objective: To remove proteins from the tissue homogenate to prevent interference with the analytical column and improve analyte ionization.
Materials:
-
Tissue homogenate
-
Precipitating agent (e.g., ice-cold acetonitrile, methanol (B129727), or trichloroacetic acid solution)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Pipette a known volume of tissue homogenate (e.g., 100 µL) into a microcentrifuge tube.
-
Add a specified volume of the precipitating agent. A common ratio is 3:1 (v/v) of precipitating agent to homogenate (e.g., 300 µL of acetonitrile).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
-
The supernatant can be evaporated to dryness and reconstituted in the mobile phase to increase the concentration of the analyte if necessary.
Caption: Workflow for protein precipitation.
Solid-Phase Extraction (SPE)
Objective: To purify and concentrate Timiperone from the tissue homogenate using a solid-phase extraction cartridge.
Materials:
-
Tissue homogenate
-
SPE cartridges (e.g., C18 or mixed-mode cation exchange)
-
SPE manifold
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or buffer)
-
Wash solvent (e.g., water or a weak organic solvent mixture)
-
Elution solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia)
Protocol:
-
Conditioning: Pass the conditioning solvent (e.g., 1 mL of methanol) through the SPE cartridge to activate the stationary phase.
-
Equilibration: Pass the equilibration solvent (e.g., 1 mL of water) through the cartridge to prepare it for the sample.
-
Sample Loading: Load the pre-treated tissue homogenate (e.g., diluted with water or a specific buffer) onto the cartridge at a slow, controlled flow rate.
-
Washing: Pass the wash solvent (e.g., 1 mL of 5% methanol in water) through the cartridge to remove interfering substances.
-
Elution: Pass the elution solvent (e.g., 1 mL of methanol) through the cartridge to elute Timiperone.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
Caption: Workflow for solid-phase extraction.
Mechanism of Action of Timiperone
Timiperone, as a typical butyrophenone antipsychotic, primarily exerts its therapeutic effect by acting as an antagonist at dopamine D2 receptors. In psychotic conditions like schizophrenia, there is often an overactivity of the mesolimbic dopamine pathway. By blocking these D2 receptors, Timiperone reduces dopaminergic neurotransmission, which is believed to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions. Timiperone also has some affinity for serotonin (5-HT) receptors, which might contribute to its overall clinical profile.
Caption: Timiperone's mechanism of action.
References
Application Notes and Protocols for the Preparation of Timiperone-d4 Stock and Working Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Timiperone is a butyrophenone (B1668137) antipsychotic drug that primarily acts as an antagonist for the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[1] In quantitative bioanalysis, such as liquid chromatography-mass spectrometry (LC-MS), stable isotope-labeled internal standards are crucial for achieving accurate and precise results by correcting for variability during sample preparation and analysis. Timiperone-d4, a deuterium-labeled analog of Timiperone, serves as an ideal internal standard for the quantification of Timiperone in biological matrices. This document provides detailed protocols for the preparation of this compound stock and working solutions to ensure consistent and reliable analytical outcomes.
Data Presentation
The following tables summarize the key quantitative data and recommendations for the preparation of this compound solutions.
Table 1: Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₀D₄FN₃OS |
| Molecular Weight | 401.53 g/mol |
| Appearance | Solid (typically a powder) |
| Purity | Refer to the Certificate of Analysis (CoA) |
Table 2: Recommended Solvents and Storage Conditions
| Solution | Recommended Solvent | Typical Concentration Range | Storage Temperature | Shelf Life (General Guideline) |
| Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) | 1 - 10 mg/mL | -20°C | Up to 6 months |
| Working Solution | Methanol (B129727) or Acetonitrile | 1 - 100 µg/mL | -20°C | Up to 1 month |
Note: The solubility of this compound should be confirmed by the user. It is recommended to start by dissolving a small amount of the compound in the chosen solvent to ensure it fully dissolves at the desired concentration. Always refer to the supplier's Certificate of Analysis for lot-specific information.
Experimental Protocols
Preparation of this compound Stock Solution (1 mg/mL)
This protocol describes the preparation of a 1 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Calibrated analytical balance
-
Amber glass vial with a screw cap
-
Volumetric pipette or calibrated micropipettes
-
Vortex mixer
Procedure:
-
Weighing: Accurately weigh a precise amount of this compound (e.g., 1 mg) using a calibrated analytical balance and transfer it to a clean, dry amber glass vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of DMSO to the vial. For 1 mg of this compound to make a 1 mg/mL solution, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex the solution for approximately 1-2 minutes, or until the solid is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Labeling: Clearly label the vial with the compound name ("this compound Stock Solution"), concentration (1 mg/mL), solvent (DMSO), preparation date, and initials of the preparer.
-
Storage: Store the stock solution in the tightly sealed amber vial at -20°C.
Preparation of this compound Working Solutions
This protocol describes the serial dilution of the stock solution to prepare working solutions at desired concentrations. The example below is for a 10 µg/mL working solution in methanol.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Methanol or Acetonitrile, analytical grade
-
Calibrated micropipettes with sterile tips
-
Amber glass vials or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Intermediate Dilution (optional but recommended for accuracy):
-
Pipette 900 µL of methanol into a clean vial.
-
Add 100 µL of the 1 mg/mL this compound stock solution.
-
Vortex to mix thoroughly. This results in a 100 µg/mL intermediate solution.
-
-
Final Working Solution:
-
Pipette 900 µL of methanol into a new clean vial.
-
Add 100 µL of the 100 µg/mL intermediate solution.
-
Vortex to mix thoroughly. This results in a 10 µg/mL final working solution.
-
-
Labeling: Label the vial with the compound name ("this compound Working Solution"), concentration (10 µg/mL), solvent (Methanol), preparation date, and initials.
-
Storage: Store the working solution in a tightly sealed amber vial at -20°C. It is recommended to prepare fresh working solutions from the stock solution as needed to ensure accuracy.
Visualizations
Experimental Workflow for Solution Preparation
The following diagram illustrates the workflow for preparing this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Signaling Pathway of Timiperone
Timiperone acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which is a common mechanism for atypical antipsychotic drugs.
Caption: Antagonistic action of Timiperone on D2 and 5-HT2A receptors.
References
Application Notes and Protocols for the Quantitative Analysis of Timiperone and Timiperone-d4 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of Timiperone, an antipsychotic agent, and its deuterated internal standard, Timiperone-d4, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following protocols are intended as a guide and may require optimization for specific laboratory instrumentation and matrices.
Introduction
Timiperone is a butyrophenone (B1668137) antipsychotic used in the treatment of schizophrenia. Accurate and reliable quantification of Timiperone in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting matrix effects and variability in sample processing and instrument response, thereby ensuring high accuracy and precision of the analytical method.
Quantitative Mass Spectrometry Parameters
The successful quantification of Timiperone and this compound relies on the selection of specific precursor and product ion pairs for Multiple Reaction Monitoring (MRM). The protonated molecules [M+H]⁺ are typically used as the precursor ions. The following table summarizes the key mass spectrometry parameters for the analysis.
| Compound | Precursor Ion (m/z) | Product Ion (Quantifier) (m/z) | Product Ion (Qualifier) (m/z) | Collision Energy (eV) |
| Timiperone | 398.2 | 165.2 | 234.0 | Optimized locally |
| This compound | 402.2 | 165.2 | 238.0 | Optimized locally |
Note: Collision energies should be optimized for the specific mass spectrometer being used to achieve maximum signal intensity for each transition.
Experimental Protocols
Sample Preparation: Protein Precipitation
This protocol outlines a simple and rapid protein precipitation method for the extraction of Timiperone and this compound from plasma samples.
Materials:
-
Blank plasma
-
Timiperone and this compound stock solutions
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 200 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of this compound internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography
The following chromatographic conditions are a starting point and may require adjustment based on the specific column and system.
| Parameter | Recommended Condition |
| HPLC System | A standard UHPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., InertSustain C18, 2.1 x 100 mm, 2.1 µm)[1] |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | See table below |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 10 |
| 8.0 | 10 |
Mass Spectrometry
The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with the following suggested parameters. Instrument-specific parameters should be optimized.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow Rates | Optimize for instrument |
Visualizations
Caption: Experimental workflow for the quantification of Timiperone.
References
Application Note: High-Performance Liquid Chromatography for the Separation of Timiperone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the separation and analysis of Timiperone (B1682379) using reverse-phase high-performance liquid chromatography (RP-HPLC) with electrochemical detection. The method is based on established scientific literature and is suitable for the quantification of Timiperone in biological matrices, such as plasma.
Introduction
Timiperone is a butyrophenone (B1668137) derivative with antipsychotic properties. Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This application note describes a sensitive and specific HPLC method for the determination of Timiperone. The methodology involves a liquid-liquid extraction for sample clean-up followed by chromatographic separation on an ODS (C18) column and quantification using an electrochemical detector.
Chromatographic Conditions
A summary of the HPLC conditions for the analysis of Timiperone is presented in the table below. These parameters are based on a published method and are recommended as a starting point for method development and validation.[1]
| Parameter | Condition |
| HPLC System | Any standard HPLC system with a pump, autosampler, and electrochemical detector |
| Column | ODS (Octadecylsilyl), C18 |
| Mobile Phase | 0.1 M Phosphate (B84403) Buffer (pH 3.5) : Acetonitrile : Methanol (B129727) (65:20:15, v/v/v)[1] |
| Detector | Electrochemical Detector (ECD) |
| Linearity Range | 0.5 - 50.0 ng/mL[1] |
| Recovery | > 80%[1] |
| Limit of Quantitation | 0.5 ng/mL in plasma[1] |
Experimental Protocols
Mobile Phase Preparation
-
0.1 M Phosphate Buffer (pH 3.5):
-
Dissolve an appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in HPLC-grade water to make a 0.1 M solution.
-
Adjust the pH to 3.5 using phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase Mixture:
-
Combine the 0.1 M phosphate buffer (pH 3.5), acetonitrile, and methanol in a 65:20:15 volume-to-volume ratio.[1]
-
Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.
-
Sample Preparation (from Plasma)
This protocol describes a liquid-liquid extraction procedure for the isolation of Timiperone from plasma samples.[1]
-
To 1 mL of plasma sample, add an appropriate internal standard.
-
Adjust the pH of the plasma sample to >8 with a suitable base.
-
Add 5 mL of a heptane-isoamyl alcohol mixture.
-
Vortex the mixture for 5 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube.
-
Perform a back-extraction by adding 200 µL of dilute acetic acid to the organic extract.
-
Vortex for 5 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Collect the lower aqueous layer containing the analyte and inject it into the HPLC system.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key processes in the HPLC analysis of Timiperone.
Caption: Workflow for Timiperone analysis from plasma sample to data acquisition.
Caption: Logical relationship of Timiperone's separation in reverse-phase HPLC.
References
Application Notes and Protocols for Timiperone-d4 in Bioequivalence and Bioavailability Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Timiperone is a butyrophenone (B1668137) antipsychotic agent utilized in the treatment of schizophrenia. To ensure the therapeutic equivalence of generic formulations of timiperone, regulatory agencies require bioequivalence (BE) studies. These studies are designed to demonstrate that the generic product exhibits a rate and extent of absorption comparable to the innovator drug product. A critical component of modern bioanalytical methods used in these studies is the use of stable isotope-labeled internal standards, such as Timiperone-d4, to ensure the accuracy and precision of the quantification of the drug in biological matrices.
This document provides detailed application notes and protocols for the use of this compound in bioequivalence and bioavailability studies. It outlines the study design, a comprehensive bioanalytical method using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), and the pharmacokinetic analysis required to establish bioequivalence.
Bioequivalence Study Protocol
A typical bioequivalence study for an immediate-release oral solid dosage form of Timiperone would follow a randomized, single-dose, two-period, two-sequence, crossover design under fasting conditions.
Study Population: A statistically sufficient number of healthy adult male and non-pregnant, non-lactating female subjects are enrolled.
Inclusion Criteria:
-
Healthy subjects aged 18 to 45 years.
-
Body Mass Index (BMI) between 18.5 and 30.0 kg/m ².
-
Willingness to provide written informed consent.
-
Normal findings in medical history, physical examination, and clinical laboratory tests.
Exclusion Criteria:
-
History of hypersensitivity to Timiperone or other butyrophenones.
-
Presence of any clinically significant illness or history of chronic disease.
-
Use of any prescription or over-the-counter medication within 14 days prior to the study.
-
Positive test for drugs of abuse or alcohol.
Study Design:
-
Randomization: Subjects are randomly assigned to one of two treatment sequences (Test-Reference or Reference-Test).
-
Dosing: In each period, subjects receive a single oral dose of either the test or reference Timiperone formulation after an overnight fast of at least 10 hours.
-
Washout Period: A washout period of at least 7-10 half-lives of Timiperone separates the two treatment periods to ensure complete elimination of the drug from the previous period.
-
Blood Sampling: Serial blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at predefined time points before dosing (0 hour) and up to 48-72 hours post-dose.
-
Plasma Processing: Plasma is separated by centrifugation and stored frozen at -70°C ± 10°C until analysis.
Bioanalytical Method: Quantification of Timiperone in Human Plasma by LC-MS/MS
The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantitative bioanalysis as it corrects for variability during sample processing and instrumental analysis.[1]
Materials and Reagents
-
Timiperone reference standard
-
This compound internal standard (IS)
-
HPLC-grade methanol (B129727) and acetonitrile (B52724)
-
Formic acid, analytical grade
-
Ammonium acetate, analytical grade
-
Human plasma (K2EDTA)
-
Purified water
Instrumentation
-
A validated High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source.
Sample Preparation (Protein Precipitation)
-
Allow frozen plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
To a 100 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of this compound working solution (at a concentration that provides an adequate MS response).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Conditions (Representative)
| Parameter | Condition |
| LC Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, linearly decrease to 5% A over 3 min, hold for 1 min, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Ionization Mode | ESI Positive |
| MRM Transitions | Timiperone: [M+H]⁺ → fragment ionthis compound: [M+H+4]⁺ → corresponding fragment ion |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100-200 ms |
Note: The specific MRM transitions and collision energies must be optimized for the specific mass spectrometer being used.
Method Validation
The bioanalytical method must be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (Lower Limit of Quantification, LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters are calculated for each subject using non-compartmental analysis of the plasma concentration-time data.
Key Pharmacokinetic Parameters:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-∞: Area under the plasma concentration-time curve from time zero extrapolated to infinity.
-
t1/2: Elimination half-life.
Statistical Analysis
An Analysis of Variance (ANOVA) is performed on the log-transformed Cmax, AUC0-t, and AUC0-∞ values. The 90% confidence intervals for the ratio of the geometric least squares means (Test/Reference) for these parameters are calculated.
Bioequivalence Acceptance Criteria
For the test product to be considered bioequivalent to the reference product, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC0-t, and AUC0-∞ must be within the acceptance range of 80.00% to 125.00%.
Data Presentation
The following table presents a hypothetical summary of the pharmacokinetic parameters from a bioequivalence study of Timiperone.
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | Geometric Mean Ratio (Test/Ref) % | 90% Confidence Interval |
| Cmax (ng/mL) | 25.8 ± 8.2 | 26.5 ± 7.9 | 97.36 | 89.54% - 105.82% |
| AUC0-t (ng·h/mL) | 310.4 ± 95.1 | 318.2 ± 101.3 | 97.23 | 91.56% - 103.25% |
| AUC0-∞ (ng·h/mL) | 325.6 ± 100.3 | 334.1 ± 105.8 | 97.45 | 91.89% - 103.37% |
| Tmax (h) | 2.0 (1.0 - 4.0) | 2.5 (1.0 - 4.5) | - | - |
| t1/2 (h) | 15.3 ± 4.1 | 15.8 ± 4.5 | - | - |
| Data are presented as mean ± standard deviation for Cmax, AUC, and t1/2, and as median (range) for Tmax. |
Visualizations
Conclusion
The use of this compound as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the quantification of Timiperone in human plasma for bioequivalence and bioavailability studies. Adherence to a well-designed study protocol and rigorous bioanalytical and statistical analysis are essential for the successful demonstration of bioequivalence, ultimately ensuring that generic Timiperone formulations are safe and effective for patient use.
References
Standard Operating Procedure for Timiperone Assay in a Clinical Laboratory
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
1. Introduction
Timiperone (B1682379) is a butyrophenone (B1668137) antipsychotic medication primarily utilized in the treatment of schizophrenia and other psychotic disorders.[1][2] It functions mainly as an antagonist of the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.[3] Accurate and precise measurement of Timiperone concentrations in biological matrices, such as plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and clinical trials to ensure safety and efficacy. This document provides a detailed standard operating procedure (SOP) for the quantitative analysis of Timiperone in a clinical laboratory setting using High-Performance Liquid Chromatography (HPLC) with electrochemical detection.
2. Principle of the Method
This method quantifies Timiperone in plasma samples following a liquid-liquid extraction cleanup procedure. The separation of Timiperone is achieved using reversed-phase HPLC, and detection is performed by an electrochemical detector, which offers high sensitivity.[4] Quantification is based on the peak area response relative to a calibration curve prepared with known concentrations of Timiperone.
3. Materials and Reagents
-
Timiperone reference standard
-
Internal Standard (IS) - (If applicable, a suitable IS should be selected, e.g., a structurally similar compound)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Heptane (B126788) (HPLC grade)
-
Isoamyl alcohol (ACS grade)
-
Acetic acid (glacial, ACS grade)
-
Sodium phosphate (B84403) monobasic (ACS grade)
-
Phosphoric acid (ACS grade)
-
Human plasma (drug-free)
-
Deionized water (18 MΩ·cm or higher)
4. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or gradient pump
-
Autosampler
-
Column oven
-
Electrochemical detector
-
-
Reversed-phase C18 analytical column (e.g., ODS column)
-
Data acquisition and processing software
-
Vortex mixer
-
Centrifuge
-
Analytical balance
-
pH meter
-
Pipettes and tips
-
Glass test tubes
-
Evaporator (e.g., nitrogen evaporator)
5. Experimental Protocols
5.1. Preparation of Solutions
-
Mobile Phase (0.1 M Phosphate Buffer (pH 3.5) : Acetonitrile : Methanol (65:20:15, v/v/v)):
-
Dissolve the appropriate amount of sodium phosphate monobasic in deionized water to make a 0.1 M solution.
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Adjust the pH to 3.5 with phosphoric acid.
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Filter the buffer through a 0.45 µm filter.
-
Mix the phosphate buffer, acetonitrile, and methanol in the specified ratio.
-
Degas the mobile phase before use.[4]
-
-
Extraction Solvent (Heptane : Isoamyl alcohol): Prepare the required volume by mixing heptane and isoamyl alcohol. A common ratio is 99:1 (v/v).
-
Back-Extraction Solution (Dilute Acetic Acid): Prepare a dilute solution of acetic acid in deionized water (e.g., 0.1 M).
5.2. Preparation of Standard and Quality Control (QC) Samples
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Stock Solution (e.g., 1 mg/mL): Accurately weigh the Timiperone reference standard and dissolve it in a suitable solvent (e.g., methanol) to obtain a stock solution of a known concentration.
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Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the appropriate solvent.
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Calibration Standards: Spike drug-free human plasma with the working standard solutions to prepare a set of calibration standards. A typical concentration range is 0.5 to 50.0 ng/mL.[4]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in drug-free human plasma from a separate stock solution.
5.3. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1.0 mL of plasma sample (unknown, calibration standard, or QC) into a glass test tube.
-
Add the internal standard solution (if used).
-
Add the extraction solvent (e.g., 4 mL of heptane-isoamyl alcohol).
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Vortex for 1-2 minutes.
-
Centrifuge at approximately 3000 x g for 10 minutes.
-
Transfer the organic (upper) layer to a clean test tube.
-
Add the back-extraction solution (e.g., 200 µL of dilute acetic acid).
-
Vortex for 1-2 minutes.
-
Centrifuge at approximately 3000 x g for 5 minutes.
-
Aspirate and discard the organic (upper) layer.
-
Inject a portion (e.g., 50 µL) of the remaining aqueous layer into the HPLC system.[4]
5.4. HPLC-Electrochemical Detection Conditions
-
Column: ODS (C18) column
-
Mobile Phase: 0.1 M phosphate buffer (pH 3.5) : Acetonitrile : Methanol (65:20:15, v/v/v)[4]
-
Flow Rate: 1.0 mL/min (example, should be optimized)
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
-
Injection Volume: 50 µL
-
Electrochemical Detector: Set the potential to an appropriate value for the oxidation of Timiperone (requires optimization).
5.5. Data Analysis
-
Integrate the peak areas of Timiperone and the internal standard (if used).
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Calculate the peak area ratio (Timiperone/IS).
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Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards.
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Perform a linear regression analysis of the calibration curve.
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Determine the concentration of Timiperone in the unknown samples and QC samples from the calibration curve.
6. Quality Control and Acceptance Criteria
-
Calibration Curve:
-
A minimum of six non-zero calibration standards should be used.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), which should be within ±20%.[1][5]
-
-
Quality Control Samples:
-
At least three levels of QCs (low, medium, high) should be included in each analytical run.
-
At least 67% of the QC samples and at least 50% at each concentration level must be within ±15% of their nominal values.[1]
-
-
System Suitability:
-
System suitability tests should be performed before each run to ensure the performance of the chromatographic system.
-
Parameters to monitor include retention time, peak area, tailing factor, and theoretical plates.
-
7. Data Presentation
Table 1: HPLC Method Validation Parameters and Acceptance Criteria
| Parameter | Specification |
| Linearity | |
| Calibration Range | 0.5 - 50.0 ng/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Accuracy & Precision | |
| LLOQ QC | Within ±20% of nominal value |
| Low, Medium, High QC | Within ±15% of nominal value |
| Recovery | > 80%[4] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[4] |
Table 2: Example Quality Control Sample Performance
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 0.5 | 0.48 | 96.0 | < 20 |
| Low | 1.5 | 1.45 | 96.7 | < 15 |
| Medium | 20.0 | 20.8 | 104.0 | < 15 |
| High | 40.0 | 38.9 | 97.3 | < 15 |
8. Visualization of Timiperone's Mechanism of Action
Timiperone acts as an antagonist at Dopamine D2 and Serotonin 5-HT2A receptors. The following diagram illustrates the inhibitory effect of Timiperone on these signaling pathways.
Caption: Timiperone's antagonistic action on D2 and 5-HT2A receptors.
The following workflow outlines the major steps in the Timiperone assay.
Caption: Workflow for the quantitative analysis of Timiperone in plasma.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Determination of timiperone in rat plasma by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. database.ich.org [database.ich.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Matrix Effects in Timiperone LC-MS/MS Analysis
Welcome to the technical support center for the LC-MS/MS analysis of Timiperone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues related to matrix effects in their bioanalytical methods. The following information is presented in a question-and-answer format to directly address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they impact my Timiperone analysis?
A: Matrix effects in LC-MS/MS analysis refer to the alteration of the ionization efficiency of Timiperone by co-eluting, undetected components from the sample matrix (e.g., plasma, serum, urine). These effects can manifest as either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity). For your Timiperone analysis, this can lead to inaccurate quantification, poor reproducibility, and reduced sensitivity, ultimately compromising the reliability of your results.
Q2: What are the likely sources of matrix effects in a typical Timiperone bioanalytical assay?
A: The most common sources of matrix effects in biological samples like plasma or serum are endogenous phospholipids (B1166683) from cell membranes. Other potential contributors include salts, proteins, lipids, and metabolites of Timiperone or co-administered drugs. The complexity of your sample matrix will directly influence the severity of these effects.
Q3: How can I determine if my Timiperone LC-MS/MS assay is affected by matrix effects?
A: There are two primary methods to assess the presence and extent of matrix effects:
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Post-Column Infusion: This is a qualitative method to identify at which points in your chromatogram ion suppression or enhancement occurs. A constant flow of a standard Timiperone solution is infused into the mass spectrometer after the analytical column. A blank, extracted sample matrix is then injected. Any deviation from the stable baseline signal for Timiperone indicates the retention times where matrix components are interfering with ionization.
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Post-Extraction Spike: This is a quantitative method that compares the analytical response of Timiperone in a neat solution to its response when spiked into a blank, extracted matrix at the same concentration. This allows for the calculation of a matrix factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Troubleshooting Guide
Q4: I am observing significant ion suppression for Timiperone. What are my initial troubleshooting steps?
A: If you are experiencing ion suppression, consider the following steps, starting with the simplest to implement:
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Chromatographic Separation: Modify your LC method to better separate Timiperone from the interfering matrix components. This can involve adjusting the mobile phase composition, the gradient profile, or using a different stationary phase to improve resolution.
-
Sample Dilution: If your assay has sufficient sensitivity, a simple dilution of the sample extract can reduce the concentration of interfering matrix components. However, be mindful that this will also dilute your analyte.
-
Sample Preparation Optimization: The most effective way to combat matrix effects is to improve the sample cleanup procedure. This involves selecting an appropriate extraction technique to remove interfering components before analysis. The main options are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Q5: Which sample preparation technique is best for minimizing matrix effects for Timiperone?
Data Presentation: Comparison of Sample Preparation Techniques
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Throughput | Cost | Key Advantage |
| Protein Precipitation (PPT) | 85 - 105 | 40 - 80 | High | Low | Simple and fast |
| Liquid-Liquid Extraction (LLE) | 70 - 95 | 80 - 110 | Medium | Medium | Cleaner extract than PPT |
| Solid-Phase Extraction (SPE) | > 90 | > 95 | Low to Medium | High | Provides the cleanest extracts |
Note: This data is illustrative for small molecule antipsychotics and may not be directly representative of Timiperone. Method optimization is crucial.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Timiperone from Plasma
This protocol is based on a published method for the extraction of Timiperone from rat plasma and is a good starting point for method development.
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Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of plasma sample, calibrator, or quality control sample.
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Internal Standard Addition: Add the internal standard solution.
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pH Adjustment: Add a suitable volume of a basic buffer (e.g., sodium borate (B1201080) buffer, pH 9.0) to raise the sample pH above 8.
-
Extraction Solvent Addition: Add 1 mL of an immiscible organic solvent mixture, such as heptane-isoamyl alcohol (98:2, v/v).
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Extraction: Vortex the mixture for 5 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Back-Extraction: Add 100 µL of a dilute acidic solution (e.g., 0.1 M acetic acid) to the organic extract.
-
Vortex and Centrifuge: Vortex for 5 minutes and then centrifuge for 10 minutes.
-
Aqueous Layer for Analysis: Transfer the lower aqueous layer containing the protonated Timiperone to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Generic Solid-Phase Extraction (SPE) for Antipsychotics from Plasma
This is a general protocol that can be adapted and optimized for Timiperone.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of water through the cartridge.
-
Sample Loading: Load 200 µL of pre-treated plasma sample (e.g., diluted 1:1 with 2% phosphoric acid) onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 4.5) to remove polar interferences, followed by 1 mL of methanol to remove non-polar interferences.
-
Elution: Elute Timiperone from the cartridge with 1 mL of a freshly prepared elution solvent (e.g., 5% ammonium (B1175870) hydroxide (B78521) in methanol).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase, vortex, and transfer to an autosampler vial for analysis.
Visualizations
Experimental Workflow
Caption: A generalized experimental workflow for the LC-MS/MS analysis of Timiperone from plasma.
Timiperone Metabolism
Caption: The metabolic pathway of Timiperone, showing its major metabolites.
Timiperone Mechanism of Action at the D2 Receptor
Caption: The signaling pathway of the dopamine D2 receptor and the antagonistic action of Timiperone.
Technical Support Center: Optimizing Timiperone-d4 Internal Standard Concentration
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Timiperone-d4 as an internal standard (IS) for the quantitative analysis of Timiperone (B1682379). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is this compound recommended as an internal standard for Timiperone analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard for Timiperone. SIL internal standards are considered the gold standard in quantitative mass spectrometry. Because this compound is chemically and physically almost identical to Timiperone, it behaves similarly during sample preparation, chromatography, and ionization. This allows it to accurately compensate for variations in extraction recovery, matrix effects, and instrument response, leading to more precise and accurate quantification of Timiperone.
Q2: What is a good starting concentration for this compound as an internal standard?
A2: The optimal concentration of an internal standard should be determined experimentally for your specific analytical method and matrix. However, a common starting point is a concentration that is similar to the expected concentration of the analyte at the midpoint of the calibration curve. For Timiperone, which has been quantified in plasma in the range of 0.5-50.0 ng/mL, a starting concentration for this compound could be in the range of 10-25 ng/mL.[1] It is crucial to perform an optimization experiment to determine the ideal concentration for your assay.
Q3: When should the internal standard be added to the sample?
A3: The internal standard should be added as early as possible in the sample preparation workflow. This ensures that it can account for any variability or loss of the analyte during all subsequent steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction. For plasma samples, this compound should be added to the plasma before the addition of any organic solvents for protein precipitation or extraction.
Q4: Can the deuterium (B1214612) labels on this compound exchange with hydrogen?
A4: While stable, deuterium labels can sometimes be susceptible to back-exchange with protons from the surrounding solution, particularly under strong acidic or basic conditions. It is important to evaluate the stability of this compound in your sample matrix and mobile phase during method development to ensure that signal loss due to H/D exchange is not occurring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Action(s) |
| Low or No this compound Signal | Internal standard concentration is too low. | Increase the concentration of the this compound working solution. |
| Poor ionization efficiency in the mass spectrometer. | Infuse a solution of this compound directly into the mass spectrometer to optimize source parameters (e.g., spray voltage, gas flows, temperature). | |
| Incorrect MRM transition selection. | Verify the precursor and product ions for this compound. Perform a product ion scan to confirm the most abundant and stable fragments. | |
| Degradation of the internal standard. | Prepare a fresh this compound working solution from the stock. If the issue persists, prepare a new stock solution. | |
| High Variability in this compound Signal Across Samples | Inconsistent addition of the internal standard. | Ensure a calibrated pipette is used and that the IS is added consistently to all samples, calibrators, and quality controls at the beginning of sample preparation. |
| Matrix effects (ion suppression or enhancement). | Optimize the sample preparation method (e.g., protein precipitation, SPE) to remove interfering matrix components. Adjust chromatographic conditions to separate Timiperone from co-eluting matrix components. | |
| Instability of the internal standard in the matrix. | Investigate the stability of this compound in the biological matrix under the storage and processing conditions. | |
| Timiperone and this compound Peaks are Separated Chromatographically | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and flow rate to ensure co-elution of Timiperone and this compound. |
| Column degradation. | Ensure the column is not overloaded and is in good condition. Replace the column if necessary. | |
| Non-linear Calibration Curve | Suboptimal internal standard concentration. | Perform an internal standard concentration optimization experiment (see protocol below). |
| Presence of interfering substances. | Improve the selectivity of the sample preparation method to remove interferences. |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
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Primary Stock Solutions: Prepare individual stock solutions of Timiperone and this compound in methanol (B129727) at a concentration of 1 mg/mL. Store at -20°C or colder.
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Working Standard Solutions: Prepare a series of Timiperone working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile (B52724) and water. These solutions will be used to spike blank plasma to create calibration standards.
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Internal Standard Working Solution: Prepare a working solution of this compound at a suitable concentration (e.g., 100 ng/mL) in acetonitrile. This solution will be used for spiking all samples.
Protocol 2: Optimization of this compound Concentration
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Prepare IS Working Solutions: Create a series of this compound working solutions at different concentrations (e.g., 5, 10, 25, 50, and 100 ng/mL) in acetonitrile.
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Prepare Calibration Standards: Spike blank plasma with the Timiperone working standard solutions to create a set of calibration standards (e.g., 0.5, 1, 5, 10, 25, 50 ng/mL).
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Spike with IS: For each calibration standard concentration, create separate samples and spike each with one of the different this compound working solutions.
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Sample Preparation: Process all samples using your established extraction protocol (e.g., protein precipitation).
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LC-MS/MS Analysis: Analyze all prepared samples using your LC-MS/MS method.
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Data Analysis: For each this compound concentration, plot the ratio of the Timiperone peak area to the this compound peak area against the Timiperone concentration. Evaluate the linearity (R²) of the calibration curves. The optimal this compound concentration should provide a consistent internal standard peak area across all samples and the best linearity for the calibration curve.
Protocol 3: Sample Preparation using Protein Precipitation
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To 100 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the optimized this compound working solution.
-
Vortex the mixture for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
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Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Parameters (Suggested Starting Points)
The following are suggested starting parameters for the analysis of Timiperone and this compound. Optimization will be required for your specific instrumentation and analytical conditions.
| Parameter | Suggested Value |
| LC Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for column re-equilibration. |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing standard solutions of Timiperone and this compound into the mass spectrometer. |
| Collision Energy | To be optimized for each MRM transition. |
Visualizations
References
Timiperone-d4 stability in different biological matrices and solvents
Welcome to the technical support center for Timiperone-d4. This resource provides guidance on the stability of this compound in various biological matrices and solvents to help researchers, scientists, and drug development professionals ensure the integrity of their experimental samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound can be influenced by several factors, including the storage temperature, the composition of the biological matrix or solvent, the pH of the medium, exposure to light, and the number of freeze-thaw cycles.
Q2: Is this compound expected to be stable in plasma?
Q3: What are the recommended storage conditions for this compound in biological samples?
A3: Based on general guidelines for antipsychotic drugs, it is recommended to store biological samples containing this compound at -80°C for long-term storage to minimize degradation. For short-term storage, refrigeration at 2-8°C or freezing at -20°C is often acceptable, but the duration should be validated.
Q4: How many freeze-thaw cycles can samples containing this compound undergo?
A4: The number of permissible freeze-thaw cycles should be determined experimentally. For many compounds, stability is maintained for up to three to five cycles. It is best practice to aliquot samples into smaller volumes to avoid repeated freeze-thaw cycles of the entire sample.
Q5: Are there any known degradation pathways for Timiperone?
A5: Studies on the metabolism of Timiperone have identified N-dealkylation and the reduction of the butyrophenone (B1668137) side chain as metabolic pathways. These metabolic processes could potentially occur in biological matrices in vitro if enzymes are active, leading to the degradation of the parent compound.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low recovery of this compound from plasma samples. | Degradation due to improper storage temperature. | Ensure samples are stored at or below -20°C immediately after collection and processing. For long-term storage, -80°C is recommended. |
| Instability in the chosen anticoagulant. | Use plasma with EDTA as the anticoagulant, as it has been shown to be suitable for other antipsychotics. | |
| Adsorption to container surfaces. | Use low-binding polypropylene (B1209903) tubes for sample collection and storage. | |
| Inconsistent results between different aliquots of the same sample. | Repeated freeze-thaw cycles. | Prepare single-use aliquots to avoid multiple freeze-thaw cycles. |
| Non-homogenous sample. | Ensure the sample is thoroughly mixed (e.g., vortexing) after thawing and before taking an aliquot. | |
| Analyte degradation in reconstituted solvent. | Instability in the organic solvent. | Prepare fresh stock solutions and working solutions. While many compounds are stable in DMSO, prolonged storage at room temperature can lead to degradation. Minimize the time samples are kept at room temperature before analysis. |
| Presence of water in DMSO. | While some studies show good stability in DMSO/water mixtures, water can contribute to the degradation of certain compounds. Use high-purity, anhydrous solvents when possible. | |
| Unexpected peaks in the chromatogram. | Formation of degradation products. | Review the known metabolites of Timiperone, such as the N-dealkylated product and the reduced butanol form, to see if they match the retention times of the unexpected peaks. Adjust storage conditions to minimize degradation. |
| Photodegradation. | Protect samples from light, especially during handling and storage, by using amber vials or covering tubes with aluminum foil. Photolysis can be a significant degradation factor for some drugs. |
Stability Data Summary
While specific quantitative stability data for this compound is not available in the provided search results, the following tables summarize stability data for other antipsychotic drugs and compounds in various matrices and solvents. This information can serve as a general guide for designing stability studies for this compound.
Table 1: Stability of Antipsychotics in Human Plasma/Serum
| Compound | Matrix | Storage Temperature | Duration | Stability | Reference |
| Amisulpride, Aripiprazole, Clozapine, etc. | Plasma (EDTA) | Ambient | At least 5 days (Olanzapine, 3 days) | Stable | |
| 2-8°C | 4 weeks (Olanzapine, 2 weeks) | Stable | |||
| -20°C | 2 years (Dehydroaripiprazole, Olanzapine, Quetiapine, 1 year) | Stable | |||
| Risperidone, Olanzapine, Paliperidone, etc. | Serum | 25°C | 23 days (Olanzapine, 17 days) | Stable | |
| 5°C | At least 30 days | Stable | |||
| -20°C | 270 days (Paliperidone, 60 days) | Stable | |||
| -80°C | 270 days | Stable |
Table 2: Stability of Antipsychotics in Human Whole Blood
| Compound | Storage Temperature | Duration | Stability | Reference |
| Amisulpride, Aripiprazole, Clozapine, etc. | Ambient | At least 2 days | Stable (Olanzapine unstable) | |
| 2-8°C | 1 week | Stable (Olanzapine unstable) | ||
| -20°C | 2 months (Clozapine, 1 month) | Stable (Olanzapine unstable) | ||
| Various Antipsychotics | 20°C | 20 weeks | Significant degradation for many | |
| 4°C | 20 weeks | Significant degradation for many | ||
| -20°C | 20 weeks | Some degradation observed | ||
| -60°C | 20 weeks | Generally more stable |
Table 3: Stability in Solvents
| Solvent | Compound Type | Storage Condition | Duration | Stability | Reference |
| DMSO (10 mM) | Diverse compounds | 40°C | 15 weeks | Most compounds stable | |
| DMSO (20 mM) | Diverse compounds | Room Temperature | 1 year | 52% probability of observing the compound | |
| DMSO/water (90/10) | Diverse compounds | 4°C | 2 years | 85% of compounds stable | |
| Methanol | Tetracycline | Light and air exposure | Rapid | Decomposed rapidly |
Experimental Protocols
Protocol 1: Stock and Working Solution Stability Assessment
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Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or acetonitrile). From this stock, prepare working solutions at low and high concentrations.
-
Storage: Store aliquots of the stock and working solutions at various temperatures (e.g., room temperature, 4°C, -20°C).
-
Analysis: Analyze the solutions at predetermined time points (e.g., 0, 24, 48 hours, 1 week, 1 month) using a validated LC-MS/MS method.
-
Evaluation: Compare the analyte peak area at each time point to the peak area at time zero. The solution is considered stable if the mean concentration is within ±15% of the initial concentration.
Protocol 2: Freeze-Thaw Stability in Biological Matrix
-
Sample Preparation: Spike a known concentration of this compound into a pooled biological matrix (e.g., human plasma) at low and high concentrations.
-
Freeze-Thaw Cycles: Subject the samples to a specified number of freeze-thaw cycles. A typical cycle consists of freezing the samples at -20°C or -80°C for at least 12 hours, followed by thawing unassisted at room temperature.
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Analysis: After the final thaw, process and analyze the samples using a validated LC-MS/MS method.
-
Evaluation: Compare the concentrations of the freeze-thaw samples to the concentrations of freshly prepared control samples. Stability is acceptable if the mean concentration is within ±15% of the control.
Protocol 3: Long-Term Stability in Biological Matrix
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Sample Preparation: Prepare quality control (QC) samples by spiking this compound into a pooled biological matrix at low, medium, and high concentrations.
-
Storage: Store these QC samples at the intended long-term storage temperature (e.g., -20°C and -80°C).
-
Analysis: Analyze the QC samples at various time points (e.g., 1, 3, 6, 12 months) against a freshly prepared calibration curve.
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Evaluation: The analyte is considered stable if the mean concentration of the stored QC samples is within ±15% of the nominal concentration.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Caption: Potential metabolic degradation pathways of Timiperone.
References
- 1. Stability of some atypical antipsychotics in human plasma, haemolysed whole blood, oral fluid, human serum and calf serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Long-term stability of five atypical antipsychotics (risperidone, olanzapine, paliperidone, clozapine, quetiapine) and the antidepressant mirtazapine in human serum assessed by a validated SPE LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-Term Stability of Hydromorphone in Human Plasma Frozen at −20°C for Three Years Quantified by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Stability of steroids in plasma over a 10-year period] - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended storage and handling conditions for Timiperone-d4
This technical support center provides essential information for researchers, scientists, and drug development professionals on the recommended storage and handling of Timiperone-d4. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity and proper use of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
To ensure the stability and isotopic purity of this compound, proper storage is critical. The following conditions are recommended based on general best practices for deuterated internal standards:
| Storage Duration | Temperature | Additional Conditions |
| Short-term | 4°C (Refrigerated) | Protect from light. Store in a tightly sealed container. |
| Long-term | -20°C (Frozen) | Protect from light. Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). |
Always refer to the manufacturer's certificate of analysis for lot-specific storage recommendations.
Q2: How should I prepare stock and working solutions of this compound?
Accurate preparation of stock and working solutions is fundamental for reliable quantitative analysis. Follow this general protocol:
-
Acclimatization: Before opening, allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes. This prevents condensation of atmospheric moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of the solid standard using a calibrated analytical balance. It is advisable to perform this in a controlled environment, such as a glove box, under an inert atmosphere to minimize exposure to moisture.
-
Dissolution: Quantitatively transfer the weighed standard to a Class A volumetric flask. Add a small amount of a suitable solvent, such as methanol, to dissolve the compound completely.
-
Dilution: Once fully dissolved, dilute the solution to the mark with the same solvent.
-
Mixing: Stopper the flask and mix the solution thoroughly by inverting it multiple times.
-
Storage: Transfer the stock solution to a clean, clearly labeled amber vial with a PTFE-lined cap to protect it from light. Store the stock solution under the recommended conditions (see Q1). It is good practice to prepare smaller aliquots for daily use to avoid repeated freeze-thaw cycles of the main stock.
Q3: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents. For preparing stock solutions, the following solvents are commonly used:
| Solvent | Suitability |
| Methanol | Widely used for creating stock solutions of many organic compounds. |
| Acetonitrile | A common solvent for LC-MS applications. |
| DMSO | Can be used for compounds with lower solubility in other organic solvents. |
It is crucial to use high-purity, anhydrous solvents to prevent contamination and potential hydrogen-deuterium (H-D) exchange. Avoid using acidic or basic aqueous solutions for reconstitution and storage, as they can catalyze this exchange and compromise the isotopic purity of the standard.
Q4: Is this compound light sensitive?
Many organic compounds are sensitive to light, which can lead to photodegradation. To prevent this, it is recommended to:
-
Store the solid compound and its solutions in amber vials or other light-blocking containers.
-
Minimize exposure to direct light during handling and experimental procedures.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low or inconsistent internal standard signal in LC-MS analysis | Degradation of the standard: Improper storage may have led to chemical or photodegradation. | 1. Prepare a fresh working solution from your stock.2. If the problem persists, prepare a new stock solution from the neat material.3. Verify that storage conditions (temperature, light protection) are appropriate. |
| Adsorption to container surfaces: Low concentration standards can adsorb to glass or plastic. | 1. Consider using silanized glass vials.2. Prepare working solutions fresh before each analysis. | |
| High variability in analytical results | Inaccurate solution preparation: Errors in weighing or dilution can lead to inconsistent concentrations. | 1. Review your solution preparation protocol.2. Ensure your analytical balance is properly calibrated.3. Use calibrated pipettes and Class A volumetric flasks. |
| Hydrogen-Deuterium (H-D) Exchange: Exposure to moisture or use of protic or acidic/basic solvents can cause the deuterium (B1214612) atoms to be replaced by hydrogen. | 1. Handle and store the compound under a dry, inert atmosphere.2. Use anhydrous, high-purity solvents for solution preparation.3. Avoid acidic or basic conditions. | |
| Peak splitting or tailing in chromatography | Poor solubility: The compound may not be fully dissolved in the injection solvent. | 1. Ensure the compound is completely dissolved before injection.2. Check the compatibility of your sample solvent with the mobile phase. |
| Column degradation: The analytical column may be deteriorating. | 1. Follow the manufacturer's guidelines for column cleaning and regeneration.2. Replace the column if necessary. |
Experimental Workflow and Logic
The following diagrams illustrate the recommended workflow for handling this compound and a logical approach to troubleshooting potential issues with H-D exchange.
How to address poor peak shape in Timiperone chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor peak shape in Timiperone chromatography.
Troubleshooting Guides
Poor peak shape in the chromatography of Timiperone, a butyrophenone (B1668137) derivative and likely basic compound, can manifest as peak tailing, fronting, or broadening. Below are systematic guides to diagnose and resolve these common issues.
Issue: Peak Tailing
Peak tailing, where the latter half of the peak is wider than the first half, is a frequent problem when analyzing basic compounds like Timiperone. This asymmetry can compromise resolution and the accuracy of quantification.
Q1: What are the primary causes of peak tailing for my Timiperone peak, and how can I resolve this?
A1: Peak tailing for basic compounds like Timiperone in reversed-phase HPLC is often due to secondary interactions with the stationary phase or other method parameters. Here are the potential causes and their solutions:
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Secondary Silanol (B1196071) Interactions: Timiperone, as a basic compound, can interact with acidic silanol groups on the surface of silica-based chromatography columns.[1][2][3] These interactions lead to some molecules being retained longer, resulting in a tailing peak.[1][2]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3.0-3.5) can protonate the silanol groups, minimizing their interaction with the basic Timiperone molecule. A published method for Timiperone uses a mobile phase with a pH of 3.5.
-
Solution 2: Use an End-Capped Column: Employ a column where the stationary phase has been "end-capped." This process chemically modifies the surface to reduce the number of accessible silanol groups.
-
Solution 3: Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can saturate the active silanol sites, improving the peak shape of Timiperone.
-
-
Column Overload: Injecting an excessive amount of sample can saturate the stationary phase, leading to peak tailing.
-
Solution: Systematically reduce the sample concentration or injection volume.
-
-
Column Degradation: A void at the column inlet or a contaminated frit can cause peak tailing.
-
Solution: If a void is suspected, reversing the column and flushing it with a strong solvent (if the manufacturer's instructions permit) may help. If the problem persists, the column may need to be replaced.
-
Below is a troubleshooting workflow for addressing peak tailing in Timiperone chromatography.
Issue: Peak Fronting
Peak fronting, where the first half of the peak is broader than the latter half, is another common peak shape distortion.
Q2: My Timiperone peak is fronting. What are the likely causes and solutions?
A2: Peak fronting can be caused by several factors, often related to the sample and column conditions.
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Column Overload: Injecting too much sample volume or a sample that is too concentrated is a common cause of peak fronting.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, leading to a fronting peak.
-
Solution: Whenever possible, dissolve the Timiperone sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Collapse: A physical collapse of the column bed can lead to peak fronting. This is often irreversible.
-
Solution: Replace the column and ensure that the operating conditions (pH, temperature, pressure) are within the manufacturer's specifications for the column.
-
Below is a troubleshooting workflow for addressing peak fronting in Timiperone chromatography.
Issue: Peak Broadening
Broad peaks can lead to decreased resolution and reduced sensitivity.
Q3: My Timiperone peak is broader than expected. What could be the cause, and how can I improve it?
A3: Peak broadening can stem from various issues within the HPLC system and the method itself.
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Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause the peak to broaden.
-
Solution: Use tubing with a smaller internal diameter and keep the lengths as short as possible.
-
-
Column Contamination or Age: Over time, columns can become contaminated or the stationary phase can degrade, leading to a loss of efficiency and broader peaks.
-
Solution: Flush the column with a strong solvent. If performance does not improve, replace the column.
-
-
Inappropriate Mobile Phase Composition: A mobile phase that is too weak may result in excessive retention and peak broadening.
-
Solution: Increase the organic content of the mobile phase to achieve a suitable retention factor (k'), ideally between 2 and 10.
-
Frequently Asked Questions (FAQs)
Q4: What is a good starting point for the mobile phase pH when developing a method for Timiperone?
A4: Since Timiperone is a basic compound, a low mobile phase pH is generally recommended to ensure it is in a single ionic form (protonated) and to suppress the ionization of residual silanol groups on the stationary phase. A good starting point is a pH between 3.0 and 4.0. A published method for Timiperone uses a mobile phase pH of 3.5. For basic compounds like the related Lumateperone (pKa 8.47), successful chromatography has been achieved at pH 3.0 and 6.0.
Q5: Which organic modifier, methanol (B129727) or acetonitrile (B52724), is better for Timiperone analysis?
A5: Both methanol and acetonitrile are commonly used in reversed-phase HPLC. Acetonitrile generally has a lower viscosity, which can lead to higher efficiency and lower backpressure. However, the choice of organic modifier can also affect selectivity. It is recommended to screen both solvents during method development to determine which provides the better peak shape and resolution for Timiperone and any related impurities. A published method for Timiperone utilizes a combination of both acetonitrile and methanol in the mobile phase.
Q6: How can I quantitatively measure the peak shape of Timiperone?
A6: Peak shape is typically quantified using the Tailing Factor (Tf) or Asymmetry Factor (As). An ideal, symmetrical peak has a Tf or As of 1.0. A value greater than 1.2 is generally considered to indicate significant tailing. These values are calculated by the chromatography data software.
Data Presentation
The following tables provide illustrative data on how different chromatographic parameters can influence the peak shape of a basic compound like Timiperone. Please note that this is representative data and may not reflect the exact values for Timiperone.
Table 1: Illustrative Effect of Mobile Phase pH on Timiperone Peak Shape
| Mobile Phase pH | Tailing Factor (Tf) | Observations |
| 2.5 | 1.1 | Symmetrical peak shape. |
| 3.5 | 1.2 | Acceptable peak shape. |
| 5.0 | 1.8 | Significant peak tailing. |
| 7.0 | > 2.0 | Severe peak tailing. |
Table 2: Illustrative Effect of Organic Modifier on Timiperone Peak Shape
| Mobile Phase Composition | Tailing Factor (Tf) |
| 50% Methanol in Buffer (pH 3.5) | 1.3 |
| 50% Acetonitrile in Buffer (pH 3.5) | 1.1 |
| 25% Methanol, 25% Acetonitrile in Buffer (pH 3.5) | 1.2 |
Experimental Protocols
Recommended HPLC Method for Timiperone Analysis
This protocol is based on a published method for the determination of Timiperone and is a good starting point for method development and troubleshooting.
-
Column: ODS (C18), 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase: 0.1 M Phosphate (B84403) Buffer (pH 3.5) : Acetonitrile : Methanol (65:20:15, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at an appropriate wavelength (to be determined by UV scan of Timiperone)
-
Injection Volume: 10 µL
-
Column Temperature: Ambient or controlled at 25 °C
-
Sample Solvent: Mobile phase
Protocol for Mobile Phase Preparation (1 L):
-
Prepare 0.1 M Phosphate Buffer: Dissolve the appropriate amount of a phosphate salt (e.g., potassium dihydrogen phosphate) in approximately 900 mL of HPLC-grade water.
-
Adjust pH: Adjust the pH of the buffer to 3.5 using phosphoric acid.
-
Final Volume: Bring the final volume of the buffer to 1 L with HPLC-grade water.
-
Mobile Phase Mixture: In a suitable container, mix 650 mL of the 0.1 M phosphate buffer (pH 3.5), 200 mL of acetonitrile, and 150 mL of methanol.
-
Degas: Degas the mobile phase using sonication or vacuum filtration before use.
References
Technical Support Center: Optimizing Timiperone Extraction from Whole Blood
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the extraction recovery of Timiperone (B1682379) from whole blood samples.
Troubleshooting Guide
Low or inconsistent extraction recovery of Timiperone can be a significant challenge. This guide addresses common issues and provides systematic steps to identify and resolve them.
Problem 1: Low Overall Recovery of Timiperone
If the final concentration of Timiperone is consistently lower than expected, consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Inefficient Cell Lysis | Whole blood requires effective lysis of red blood cells to release the analyte. Ensure your protocol includes a robust lysis step. Sonication or the use of hypotonic buffers can be effective. For some methods, protein precipitation with a solvent like methanol (B129727) or acetonitrile (B52724) also aids in cell disruption. |
| Suboptimal pH | Timiperone is a basic compound. Its extraction into an organic solvent is most efficient at a pH above its pKa to ensure it is in its neutral, more lipophilic form. Adjust the sample pH to > 8 before extraction.[1] One study on a related compound successfully used a pH of 9.5.[2] |
| Inappropriate Solvent Choice (LLE) | The polarity and composition of the extraction solvent are critical. For butyrophenones like Timiperone, a mixture of a nonpolar solvent with a more polar modifier is often effective. A combination of heptane (B126788) and isoamyl alcohol has been used successfully for Timiperone extraction from plasma.[1] Other options to consider based on general drug extraction literature include methyl tert-butyl ether (MTBE) or dichloromethane, potentially with a modifier.[3] |
| Insufficient Mixing/Vortexing | Ensure thorough mixing of the whole blood sample with the extraction solvent to maximize the surface area for partitioning. Vortex for an adequate amount of time (e.g., 1-2 minutes) and consider a rocking or shaking motion for a longer duration if necessary. |
| Emulsion Formation (LLE) | Emulsions at the solvent-aqueous interface can trap the analyte and reduce recovery. To break emulsions, try adding salt (salting out), centrifuging at a higher speed, or using supported liquid extraction (SLE) plates which can mitigate this issue.[3] |
| Inefficient Elution (SPE) | If using Solid-Phase Extraction (SPE), the elution solvent may not be strong enough to desorb Timiperone from the sorbent. Ensure the elution solvent is appropriate for the chosen SPE cartridge (e.g., a mixture of a strong organic solvent with a pH modifier to neutralize the analyte). |
Problem 2: High Variability in Recovery
Inconsistent results between samples can make data unreliable.
| Potential Cause | Troubleshooting Steps |
| Inconsistent pH Adjustment | Small variations in pH can lead to significant differences in extraction efficiency. Use a calibrated pH meter and ensure consistent addition of buffering agents to every sample. |
| Variable Sample Volumes | Precise pipetting of both the whole blood sample and the extraction/reconstitution solvents is crucial. Calibrate your pipettes regularly. |
| Incomplete Solvent Evaporation/Reconstitution | If an evaporation step is used, ensure the sample is completely dried but not overheated, as this can lead to degradation. The reconstitution solvent must be added in a precise volume and the sample vortexed thoroughly to ensure complete dissolution of the dried extract. |
| Matrix Effects | The complex nature of whole blood can lead to variable interference. Consider optimizing the sample cleanup process. This could involve a more rigorous wash step in an SPE protocol or a back-extraction in an LLE protocol. Using a suitable internal standard can also help to correct for variability. |
Frequently Asked Questions (FAQs)
Q1: What is the best extraction method for Timiperone from whole blood: LLE or SPE?
Both Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) can be effective for extracting Timiperone. The choice depends on factors like sample throughput, cost, and the level of cleanup required.
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LLE is often cost-effective and can provide good recovery but may be more labor-intensive and prone to emulsion formation. A successful LLE method for Timiperone in plasma involved extraction with heptane-isoamyl alcohol at a pH > 8, followed by a back-extraction into a dilute acid.
-
SPE can offer higher sample throughput, better reproducibility, and cleaner extracts, which is beneficial for sensitive downstream analysis like LC-MS/MS. A cation-exchange or a polymeric reversed-phase sorbent would be a suitable starting point for a basic compound like Timiperone.
Q2: How can I improve the recovery of Timiperone using Liquid-Liquid Extraction (LLE)?
To improve LLE recovery:
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Optimize pH: Ensure the pH of the whole blood sample is basic (pH > 8) to neutralize Timiperone.
-
Select the Right Solvent: A mixture of heptane and isoamyl alcohol is a good starting point. You can also experiment with other solvents like MTBE or ethyl acetate.
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Perform a Back-Extraction: After the initial extraction into the organic solvent, a back-extraction into a small volume of dilute acid (e.g., acetic acid or formic acid) can help to concentrate the analyte and provide a cleaner sample for analysis.
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Prevent Emulsions: Use supported liquid extraction (SLE) or add salt to the aqueous phase to minimize emulsion formation.
Q3: What type of SPE cartridge is recommended for Timiperone extraction?
For a basic compound like Timiperone, a mixed-mode cation-exchange SPE cartridge is often a good choice. This type of sorbent allows for a strong retention of the basic analyte while enabling more rigorous washing steps to remove matrix interferences. Alternatively, a polymeric reversed-phase sorbent like HLB (Hydrophilic-Lipophilic Balance) can also provide good recovery.
Q4: My downstream analysis is by LC-MS/MS. How can I minimize matrix effects?
Matrix effects can significantly impact the accuracy of LC-MS/MS analysis. To minimize them:
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Improve Sample Cleanup: Use a more selective extraction method like SPE with rigorous wash steps. A back-extraction in LLE also helps.
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Dilute the Extract: If sensitivity allows, diluting the final extract can reduce the concentration of interfering matrix components.
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Use an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard that co-elutes with Timiperone is the most effective way to compensate for matrix effects.
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Optimize Chromatography: Ensure that Timiperone is chromatographically separated from the bulk of the matrix components.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) with Back-Extraction
This protocol is adapted from a method used for Timiperone in plasma and is a good starting point for whole blood.
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Sample Preparation: To 1 mL of whole blood, add an appropriate internal standard.
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pH Adjustment: Add a suitable buffer or base (e.g., 1M NaOH) to adjust the sample pH to > 8. Vortex briefly.
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Extraction: Add 5 mL of heptane:isoamyl alcohol (e.g., 98:2 v/v). Vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Back-Extraction: Add 200 µL of dilute acetic acid (e.g., 0.1 M) to the organic extract. Vortex for 2 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Analysis: Collect the lower aqueous layer for analysis by HPLC or LC-MS/MS.
Protocol 2: Solid-Phase Extraction (SPE)
This is a general protocol for a mixed-mode cation-exchange SPE cartridge.
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Sample Pre-treatment: Lyse 1 mL of whole blood with a suitable buffer. Add an internal standard. Acidify the sample with a weak acid (e.g., formic acid or acetic acid) to ensure Timiperone is protonated.
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of the acidic buffer used for sample pre-treatment.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate.
-
Washing:
-
Wash with 1 mL of the acidic buffer to remove hydrophilic interferences.
-
Wash with 1 mL of methanol to remove lipophilic, non-basic interferences.
-
-
Elution: Elute Timiperone with 1 mL of a solvent mixture designed to disrupt the ionic interaction, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.
Data on Extraction Recovery
The following table summarizes recovery data for Timiperone and other relevant compounds from the literature to provide a baseline for expected performance.
| Analyte | Matrix | Extraction Method | Key Parameters | Recovery (%) | Reference |
| Timiperone | Rat Plasma | LLE | Heptane-isoamyl alcohol, pH > 8, back-extraction | > 80% | |
| Various Drugs | Whole Blood | Supported Liquid Extraction (SLE) | 0.1% NH4OH pre-treatment, various solvents | > 70% (for most) | |
| Immunosuppressants | Whole Blood | LLE | pH 9.5, MTBE/ethyl acetate | 99.5 - 103.0% | |
| Synthetic Cathinones | Whole Blood | SPE (Molecularly Imprinted Polymer) | - | Comparable to urine samples | |
| Anti-inflammatory Drugs | Whole Blood | SPE (Bonded Silica) | Sonication for cell lysis | > 80% |
Workflow and Pathway Diagrams
Caption: Workflow for Timiperone LLE with back-extraction.
Caption: Troubleshooting logic for low Timiperone recovery.
References
- 1. Determination of timiperone in rat plasma by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Procedure for determination of immunosuppressive drugs in whole blood with liquid chromatography-isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Dealing with ion suppression/enhancement for Timiperone quantification
Welcome to the technical support center for the quantification of Timiperone (B1682379). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to ion suppression and enhancement during the LC-MS/MS analysis of Timiperone.
Troubleshooting Guides
This section provides solutions to common problems encountered during Timiperone quantification.
Problem 1: Low Timiperone Signal or Poor Sensitivity
Possible Causes and Solutions
| Cause | Recommended Action |
| Ion Suppression | Matrix components co-eluting with Timiperone can suppress its ionization, leading to a reduced signal.[1][2] Implement advanced sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[3][4][5] |
| Suboptimal MS Parameters | Ensure that the mass spectrometer parameters, including capillary voltage, nebulizing gas pressure, and collision energy, are properly optimized for Timiperone.[1] |
| Inefficient Extraction | The chosen extraction method may not be efficiently recovering Timiperone from the sample matrix. Evaluate different extraction solvents and pH conditions. For instance, a liquid-liquid extraction with heptane-isoamyl alcohol at a pH > 8 has been used for Timiperone.[1] |
| Poor Chromatographic Peak Shape | Peak tailing or broadening can reduce the signal-to-noise ratio. Optimize the mobile phase composition and gradient. Ensure the column is properly equilibrated before each injection.[6] |
Problem 2: High Signal Variability or Poor Reproducibility
Possible Causes and Solutions
| Cause | Recommended Action |
| Inconsistent Matrix Effects | Variations in the sample matrix between different samples can lead to inconsistent ion suppression or enhancement.[7][8] The use of a stable isotope-labeled internal standard (SIL-IS) for Timiperone is highly recommended to compensate for these variations. |
| Sample Preparation Inconsistency | Manual sample preparation can introduce variability. Automated sample preparation systems can improve consistency.[9] Ensure thorough mixing and precise volume transfers at each step. |
| Instrument Contamination | Carryover from previous injections can lead to inaccurate results.[10] Implement a robust wash routine for the autosampler and injection port. A blank injection after a high-concentration sample can verify the absence of carryover.[11] |
| LC System Instability | Fluctuations in pump pressure or column temperature can affect retention time and peak area. Regularly maintain the LC system, including checking for leaks and replacing worn pump seals.[12] |
Problem 3: Unexpected Peaks or High Background Noise
Possible Causes and Solutions
| Cause | Recommended Action |
| Matrix Interferences | Endogenous components from the biological matrix can be detected by the mass spectrometer. Improve sample cleanup using techniques like SPE, which can effectively remove phospholipids (B1166683) and other interfering substances.[3][9] |
| Contaminants from Solvents or Labware | Impurities in solvents or leaching from plasticware can introduce background noise. Use high-purity, LC-MS grade solvents and pre-screen labware for potential contaminants.[13] |
| Co-eluting Metabolites | Timiperone metabolites may have similar mass-to-charge ratios and retention times. Adjusting the chromatographic gradient or using a high-resolution mass spectrometer can help differentiate between Timiperone and its metabolites. |
| Mobile Phase Issues | Contaminated or improperly prepared mobile phases can be a source of noise. Prepare fresh mobile phases daily and filter them before use.[12] |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression/enhancement and how does it affect Timiperone quantification?
A1: Ion suppression or enhancement is a type of matrix effect where components of the sample, other than Timiperone, alter its ionization efficiency in the mass spectrometer's ion source.[4][5] Ion suppression leads to a decreased signal intensity, while ion enhancement results in an increased signal.[5] Both phenomena can lead to inaccurate and unreliable quantification of Timiperone.[2]
Q2: How can I detect and evaluate ion suppression for my Timiperone assay?
A2: A common method is the post-extraction spike experiment.[5] In this experiment, you compare the response of Timiperone in a pure solution to the response of Timiperone spiked into a blank matrix sample that has already undergone the extraction procedure. A lower response in the matrix sample indicates ion suppression, while a higher response suggests ion enhancement.
Another technique is the post-column infusion experiment. Here, a constant flow of Timiperone solution is introduced into the LC flow after the analytical column. When a blank extracted matrix sample is injected, any dip in the constant Timiperone signal indicates the retention time at which matrix components are causing ion suppression.
Q3: What are the best sample preparation techniques to minimize ion suppression for Timiperone analysis in plasma?
A3: While simple protein precipitation is a fast method, it may not be sufficient to remove all interfering matrix components, especially phospholipids.[3][9] For cleaner extracts and reduced ion suppression, consider the following techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for removing salts, proteins, and phospholipids, leading to a much cleaner sample.[3][9]
-
Liquid-Liquid Extraction (LLE): LLE can also provide good sample cleanup. A previously reported method for Timiperone used heptane-isoamyl alcohol for extraction.[1]
Q4: Which type of internal standard is best for Timiperone quantification?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of Timiperone (e.g., Timiperone-d4). A SIL-IS has nearly identical chemical and physical properties to Timiperone and will co-elute, experiencing the same degree of ion suppression or enhancement.[5] This allows for accurate correction of matrix effects. If a SIL-IS is not available, a structural analog with similar properties can be used, but it requires more rigorous validation to ensure it behaves similarly to Timiperone.[10][12]
Q5: How can I optimize my chromatographic method to reduce matrix effects?
A5: Chromatographic separation is a powerful tool to mitigate ion suppression. By separating Timiperone from co-eluting matrix components, the competition for ionization is reduced.[1] Consider the following:
-
Use a high-efficiency column: Columns with smaller particle sizes (e.g., sub-2 µm) can provide better peak resolution.
-
Optimize the gradient: A slower, more gradual gradient can improve the separation of Timiperone from interfering compounds.
-
Employ a different stationary phase: If a standard C18 column does not provide adequate separation, consider alternative chemistries like a biphenyl (B1667301) or pentafluorophenyl (PFP) phase.
Experimental Protocols
Example Protocol: Timiperone Extraction from Plasma using Liquid-Liquid Extraction (LLE)
This protocol is a general example based on methods used for similar compounds and should be optimized for your specific application.
-
Sample Preparation:
-
To 100 µL of plasma sample, add 25 µL of internal standard solution (e.g., this compound in methanol).
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 500 µL of extraction solvent (e.g., a mixture of heptane (B126788) and isoamyl alcohol).
-
Vortex vigorously for 2 minutes.
-
-
Centrifugation:
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Evaporation:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Vortex for 30 seconds.
-
-
Analysis:
-
Inject an aliquot into the LC-MS/MS system.
-
Visualizations
Caption: A typical experimental workflow for Timiperone quantification.
Caption: A logical troubleshooting workflow for inaccurate Timiperone quantification.
References
- 1. Determination of timiperone in rat plasma by high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijsr.net [ijsr.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry for Simultaneous Determination of Antipsychotic Drugs in Human Plasma and Its Application in Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. Sensitive liquid chromatography/tandem mass spectrometry method for the simultaneous determination of olanzapine, risperidone, 9-hydroxyrisperidone, clozapine, haloperidol and ziprasidone in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academicworks.cuny.edu [academicworks.cuny.edu]
- 9. phenomenex.com [phenomenex.com]
- 10. cerilliant.com [cerilliant.com]
- 11. wildpharm.co.za [wildpharm.co.za]
- 12. Selecting a Structural Analog as an Internal Standard for the Quantification of 6-Methylmercaptopurine by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ucd.ie [ucd.ie]
Potential for deuterium exchange in Timiperone-d4 under specific conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Timiperone-d4. The focus is on the potential for deuterium (B1214612) exchange under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
Timiperone is a typical antipsychotic of the butyrophenone (B1668137) class.[1] Its chemical formula is C₂₂H₂₄FN₃OS.[2][3][4] this compound is a deuterated version of Timiperone, with the deuterium atoms located on the benzimidazolinethione ring system. This is a stable isotope-labeled internal standard used in analytical studies.
Q2: What is deuterium exchange, and why is it a concern for this compound?
Deuterium exchange is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (protium) from the surrounding environment, or vice-versa.[5] For researchers using this compound as an internal standard, unintended deuterium exchange can lead to a loss of isotopic purity. This can compromise the accuracy of quantitative analyses by mass spectrometry, as the signal for the deuterated standard may decrease while the signal for the unlabeled analyte may artificially increase.
Q3: Under what conditions is deuterium exchange most likely to occur with this compound?
Deuterium exchange is influenced by several factors, including:
-
pH: Both acidic and basic conditions can catalyze deuterium exchange. For many compounds, the minimum rate of exchange occurs in a slightly acidic to neutral pH range (approximately pH 2.5-7).
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.
-
Solvent: Protic solvents, which contain exchangeable protons (e.g., water, methanol, ethanol), can serve as a source of hydrogen atoms and facilitate exchange. Aprotic solvents (e.g., acetonitrile (B52724), tetrahydrofuran) are generally preferred for minimizing this risk.
-
Catalysts: The presence of acids, bases, or metal catalysts can significantly increase the rate of exchange.
Q4: Are the deuterium atoms on the aromatic ring of this compound susceptible to exchange?
Deuterium atoms on aromatic rings are generally more stable than those on heteroatoms (like oxygen, nitrogen, or sulfur) or carbons adjacent to carbonyl groups. However, under certain conditions, such as in the presence of strong acids or bases, or at elevated temperatures, even aromatic deuteriums can undergo exchange. The specific positions of the deuterium atoms on the benzimidazolinethione ring of this compound will influence their lability.
Troubleshooting Guides
Issue 1: Loss of Isotopic Purity Detected by Mass Spectrometry
Symptoms:
-
Decrease in the abundance of the [M+4] ion corresponding to this compound.
-
Appearance or increase in the abundance of [M+3], [M+2], [M+1], and [M+0] ions.
-
Inaccurate and imprecise quantitative results.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Solvent | If using protic solvents (e.g., methanol, water), consider switching to aprotic solvents like acetonitrile for sample preparation and LC-MS mobile phases where possible. |
| Extreme pH of Sample/Mobile Phase | Adjust the pH of your sample diluent and mobile phase to be within a neutral or slightly acidic range (ideally pH 3-7) to minimize acid/base-catalyzed exchange. |
| High Temperature | Maintain low temperatures during sample preparation, storage, and analysis. Use a cooled autosampler (e.g., 4°C). |
| Prolonged Storage in Solution | Prepare working solutions of this compound fresh whenever possible. If storage is necessary, use an aprotic solvent and store at low temperatures. |
Issue 2: Unexplained Variability in Quantitative Analysis
Symptoms:
-
Poor reproducibility of calibration curves.
-
High coefficient of variation (%CV) for quality control samples.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Sample Handling | Standardize all sample handling procedures, including incubation times, temperatures, and solvent compositions, to ensure any potential for exchange is consistent across all samples and standards. |
| Matrix Effects | The sample matrix (e.g., plasma, urine) can have a different pH or contain endogenous components that catalyze exchange. Perform stability experiments of this compound in the specific biological matrix to assess this. |
| Back-Exchange in the MS Source | Atmospheric pressure chemical ionization (APCI) has been shown to sometimes cause back-exchange of deuterium on aromatic rings. If using APCI, evaluate if electrospray ionization (ESI) is a viable alternative and compare the results. |
Experimental Protocols
Protocol 1: Assessing this compound Stability Under Different pH Conditions
This protocol is designed to evaluate the stability of this compound in solutions of varying pH over time.
Methodology:
-
Prepare Buffer Solutions: Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 2, 4, 7, 9, 11).
-
Prepare this compound Solutions: Prepare stock solutions of this compound in an aprotic solvent (e.g., acetonitrile).
-
Incubation: Spike the this compound stock solution into each buffer to a final concentration suitable for LC-MS analysis. Incubate these solutions at a controlled temperature (e.g., room temperature or 37°C).
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each incubation mixture.
-
Quenching (if necessary): Immediately neutralize the pH of the aliquot by adding an appropriate acid or base to halt further exchange.
-
LC-MS Analysis: Analyze the samples by LC-MS. Monitor the ion chromatograms for this compound ([M+4]) and its potential exchange products ([M+3], [M+2], [M+1], and M).
-
Data Analysis: Calculate the percentage of remaining this compound at each time point for each pH condition.
Data Presentation:
The results can be summarized in a table similar to the one below:
| pH | Incubation Time (hours) | % Remaining this compound | % [M+3] | % [M+2] | % [M+1] | % [M+0] |
| 2 | 0 | |||||
| 2 | 1 | |||||
| 2 | 4 | |||||
| ... | ... | |||||
| 7 | 0 | |||||
| 7 | 1 | |||||
| ... | ... |
Protocol 2: Monitoring Deuterium Exchange by NMR Spectroscopy
NMR spectroscopy can provide site-specific information about deuterium exchange.
Methodology:
-
Prepare Sample: Dissolve a known quantity of this compound in a deuterated solvent that is aprotic (e.g., acetonitrile-d3).
-
Acquire Initial Spectrum: Acquire a baseline ¹H NMR spectrum. The signals corresponding to the deuterated positions on the benzimidazolinethione ring should be absent or significantly reduced.
-
Introduce Protic Solvent: Add a specific amount of a protic solvent (e.g., H₂O or D₂O with a known amount of H₂O) to the NMR tube.
-
Time-Resolved NMR: Acquire ¹H NMR spectra at regular intervals.
-
Data Analysis: Monitor the appearance or increase in the intensity of proton signals at the positions that were originally deuterated. The rate of increase in the signal integration corresponds to the rate of deuterium exchange at that specific site.
Visualizations
Caption: Troubleshooting workflow for deuterium exchange issues with this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Technical Support Center: High-Throughput Timiperone Sample Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-throughput analysis of Timiperone samples.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing Timiperone and how can it be mitigated?
A1: The most common cause of peak tailing for basic compounds like Timiperone, which contains amine groups, is secondary interactions with residual silanol (B1196071) groups on the surface of silica-based HPLC columns.[1][2][3] These interactions can be mitigated by:
-
Operating at a lower pH: Using a mobile phase with a lower pH (e.g., adding formic acid or using a buffer) can protonate the silanol groups, reducing their interaction with the positively charged Timiperone molecule.[4]
-
Using a highly deactivated column: Modern columns are often end-capped to minimize the number of free silanol groups. Using a column specifically designed for the analysis of basic compounds is recommended.
-
Adding a buffer to the mobile phase: The positive ions from a buffer salt (e.g., ammonium (B1175870) formate) can compete with the analyte for interaction with the silanol groups, thereby improving peak shape.[1]
-
Avoiding mass overload: Injecting too much analyte can saturate the column, leading to peak tailing. If you observe that peak shape deteriorates with increasing concentration, try diluting your sample.
Q2: How can I minimize matrix effects in my Timiperone bioanalysis?
A2: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the biological matrix, are a common challenge in LC-MS/MS bioanalysis. To minimize these effects:
-
Optimize sample preparation: Employ a more rigorous sample clean-up technique to remove interfering endogenous components. Solid-phase extraction (SPE) is often more effective at removing matrix components than protein precipitation (PP) or liquid-liquid extraction (LLE).
-
Improve chromatographic separation: Adjusting the gradient, mobile phase composition, or using a column with a different selectivity can help separate Timiperone from matrix interferences.
-
Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.
-
Dilute the sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.
Q3: What are the key parameters to optimize for sensitive detection of Timiperone by LC-MS/MS?
A3: To achieve high sensitivity in your LC-MS/MS analysis of Timiperone, focus on optimizing the following:
-
Ionization Mode: Electrospray ionization (ESI) is generally suitable for polar and ionizable compounds like Timiperone. Test both positive and negative ion modes, although positive mode is more likely to yield a better response for a basic compound.
-
Source Parameters: Carefully tune the ion source parameters, including gas flows (nebulizer and drying gas), temperature, and capillary voltage, to maximize the generation of Timiperone ions.
-
MS/MS Transitions (MRM): Select the most abundant and stable precursor-to-product ion transitions for Timiperone. Optimize the collision energy for each transition to achieve the highest signal intensity.
Q4: What are the common causes of low recovery for Timiperone during sample extraction?
A4: Low recovery of Timiperone from biological matrices can be attributed to several factors:
-
Suboptimal extraction solvent: The polarity and pH of the extraction solvent may not be ideal for efficiently partitioning Timiperone from the sample matrix.
-
Inefficient protein precipitation: If using protein precipitation, the choice of precipitant and the ratio of solvent to sample can impact recovery.
-
Poor SPE cartridge selection or protocol: The sorbent chemistry of the SPE cartridge may not be appropriate for Timiperone, or the wash and elution steps may not be optimized.
-
Analyte instability: Timiperone may be degrading during the extraction process. Ensure that the extraction is performed promptly and at an appropriate temperature.
Troubleshooting Guides
Guide 1: Chromatographic Issues
This guide addresses common problems related to peak shape and retention time.
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Secondary interactions with silanol groups. | - Lower the mobile phase pH (e.g., add 0.1% formic acid).- Add a buffer like ammonium formate (B1220265) to the mobile phase.- Use a column with advanced end-capping. |
| Column overload. | - Dilute the sample or reduce the injection volume. | |
| Column contamination or void. | - Flush the column with a strong solvent.- Replace the column if the problem persists. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | - Reconstitute the sample in a solvent that is weaker than or the same as the initial mobile phase. |
| Column overload (less common than tailing). | - Dilute the sample. | |
| Split Peaks | Partially blocked column frit. | - Reverse flush the column (if permitted by the manufacturer).- Replace the in-line filter and guard column. |
| Column void. | - Replace the column. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | - Prepare fresh mobile phase and ensure accurate mixing. |
| Poor column temperature control. | - Use a column oven and ensure it is set to a stable temperature. | |
| Column degradation. | - Replace the column. |
Troubleshooting Workflow for Peak Tailing
Caption: Decision tree for troubleshooting peak tailing.
Guide 2: Sensitivity and Matrix Effect Issues
This guide provides solutions for problems related to low signal intensity and interference from the biological matrix.
| Problem | Potential Cause | Recommended Solution |
| Low Sensitivity | Suboptimal MS/MS parameters. | - Perform compound optimization by infusing a standard solution to tune source and MS/MS parameters. |
| Ion suppression due to matrix effects. | - Improve sample clean-up (e.g., switch from PP to SPE).- Enhance chromatographic separation to move the analyte peak away from interfering regions. | |
| Analyte degradation. | - Assess analyte stability under different storage and sample processing conditions. | |
| High Matrix Effect | Inefficient sample clean-up. | - Evaluate different SPE sorbents and elution protocols.- Consider liquid-liquid extraction with a solvent of different polarity. |
| Co-elution of phospholipids. | - Modify the chromatographic gradient to better separate Timiperone from phospholipids.- Use a phospholipid removal plate/cartridge during sample preparation. | |
| Inconsistent Results | Variable recovery. | - Optimize and validate the extraction procedure to ensure consistency.- Use an appropriate internal standard. |
| Analyte instability in the autosampler. | - Check the stability of the processed samples at the autosampler temperature for the expected run time. |
Quantitative Assessment of Recovery and Matrix Effect
| Parameter | Calculation | Acceptance Criteria |
| Recovery | (Peak area of pre-spiked sample / Peak area of post-spiked sample) x 100% | Consistent, precise, and reproducible |
| Matrix Effect | (Peak area of post-spiked sample / Peak area of neat standard) x 100% | 85% - 115% |
| Process Efficiency | (Peak area of pre-spiked sample / Peak area of neat standard) x 100% | Reflects overall method performance |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol provides a general methodology for the extraction of Timiperone from plasma samples. Optimization will be required based on the specific SPE cartridge and equipment used.
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled Timiperone) and vortex. Add 200 µL of 4% phosphoric acid to precipitate proteins and vortex again. Centrifuge at 10,000 x g for 5 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate (B1210297) buffer (pH 6.0) followed by 1 mL of methanol.
-
Elution: Elute Timiperone with 1 mL of 5% ammonium hydroxide (B78521) in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
Experimental Workflow for Timiperone Analysis
Caption: General experimental workflow for Timiperone sample analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a starting point for the chromatographic and mass spectrometric conditions for Timiperone analysis.
-
LC System: UPLC/HPLC system
-
Column: C18 column suitable for basic compounds (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: To be determined by direct infusion of a Timiperone standard. A hypothetical transition could be m/z 402.2 -> 165.1.
-
Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument.
References
Validation & Comparative
A Comparative Guide to the Bioanalytical Method Validation of Timiperone using Timiperone-d4
This guide provides a comprehensive overview and comparison of the bioanalytical method validation for the quantitative determination of Timiperone in human plasma, utilizing Timiperone-d4 as a stable isotope-labeled internal standard (IS). The methodologies and acceptance criteria detailed herein are aligned with the principles outlined in the US Food and Drug Administration (FDA) and European Medicines Agency (EMA) guidelines on bioanalytical method validation.[1][2][3][4]
Introduction to Timiperone and the Rationale for a Validated Bioanalytical Method
Timiperone is an antipsychotic medication used in the management of schizophrenia. Accurate and reliable quantification of Timiperone in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. A validated bioanalytical method ensures that the data generated is reproducible and conforms to regulatory standards.[5] The use of a stable isotope-labeled internal standard, such as this compound, is best practice as it closely mimics the analyte's behavior during sample processing and ionization in mass spectrometry, thereby improving the accuracy and precision of the method.[6][7]
Experimental Protocols
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the quantification of Timiperone in human plasma.
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method was employed for the extraction of Timiperone and this compound from human plasma.
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (500 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Sample Preparation Workflow Diagram
LC-MS/MS Conditions
The chromatographic separation was achieved on a C18 column with gradient elution, and detection was performed using a triple quadrupole mass spectrometer.
| Parameter | Condition |
| LC System | Shimadzu Nexera X2 or equivalent |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 0-0.5 min (10% B), 0.5-2.0 min (10-90% B), 2.0-2.5 min (90% B), 2.5-2.6 min (90-10% B), 2.6-3.5 min (10% B) |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Sciex API 5500 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Timiperone: 410.2 -> 165.1, this compound: 414.2 -> 165.1 |
| Source Temperature | 550°C |
Bioanalytical Method Validation Parameters and Results
The method was validated according to the principles of the FDA and EMA guidelines for bioanalytical method validation.[1][2][3]
Selectivity and Specificity
Selectivity was assessed by analyzing blank plasma samples from six different sources to evaluate potential interferences from endogenous matrix components. The results showed no significant interfering peaks at the retention times of Timiperone and this compound.
Linearity and Range
The linearity of the method was determined by analyzing calibration standards at eight concentration levels ranging from 0.1 to 100 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Timiperone to this compound against the nominal concentration. A linear regression with a weighting factor of 1/x² was used.
| Nominal Conc. (ng/mL) | Back-calculated Conc. (ng/mL) | Accuracy (%) |
| 0.1 | 0.105 | 105.0 |
| 0.2 | 0.192 | 96.0 |
| 0.5 | 0.515 | 103.0 |
| 1.0 | 0.980 | 98.0 |
| 5.0 | 5.10 | 102.0 |
| 10.0 | 9.75 | 97.5 |
| 50.0 | 51.5 | 103.0 |
| 100.0 | 98.2 | 98.2 |
| r² | > 0.995 |
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The accuracy of back-calculated concentrations should be within ±15% of the nominal value, except for the Lower Limit of Quantification (LLOQ), where it should be within ±20%.[8]
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at four concentration levels: LLOQ (0.1 ng/mL), Low QC (0.3 ng/mL), Medium QC (8 ng/mL), and High QC (80 ng/mL).
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 0.1 | 102.5 | 8.7 | 104.2 | 11.5 |
| Low QC | 0.3 | 98.7 | 6.5 | 101.3 | 8.9 |
| Medium QC | 8.0 | 101.2 | 4.2 | 99.8 | 6.1 |
| High QC | 80.0 | 99.5 | 3.1 | 100.5 | 4.5 |
Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values, and the precision (%CV) should not exceed 15%. For the LLOQ, accuracy should be within ±20%, and precision should not exceed 20%.[8][9]
Matrix Effect and Recovery
The matrix effect and recovery were assessed at Low and High QC concentrations.
| QC Level | Matrix Factor | Recovery (%) |
| Low QC | 0.98 | 92.5 |
| High QC | 1.02 | 95.1 |
Acceptance Criteria: The matrix factor should be close to 1, and the recovery should be consistent and reproducible.
Stability
The stability of Timiperone in human plasma was evaluated under various conditions to mimic sample handling and storage during a clinical study.[10][11][12]
| Stability Test | Conditions | % Change from Nominal |
| Bench-top Stability | 6 hours at room temperature | -4.2 |
| Freeze-Thaw Stability | 3 cycles (-80°C to room temperature) | -6.8 |
| Long-term Stability | 30 days at -80°C | -5.5 |
| Autosampler Stability | 24 hours at 10°C in processed samples | -3.1 |
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.
Logical Flow of Bioanalytical Method Validation
Conclusion
The described LC-MS/MS method for the quantification of Timiperone in human plasma using this compound as an internal standard has been successfully validated according to international regulatory guidelines. The method demonstrated acceptable selectivity, linearity, accuracy, precision, and stability. The use of a stable isotope-labeled internal standard ensured high-quality data. This validated method is suitable for the reliable determination of Timiperone concentrations in plasma samples for pharmacokinetic and other clinical studies.
References
- 1. fda.gov [fda.gov]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta Analytica [quinta.cz]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. ajpsonline.com [ajpsonline.com]
- 10. Stability Assessments in Bioanalytical Method Validation [celegence.com]
- 11. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biopharmaservices.com [biopharmaservices.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Timiperone-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antipsychotic agent timiperone (B1682379), the choice of an appropriate internal standard is paramount for achieving accurate and reliable data. This guide provides an objective comparison of Timiperone-d4, a stable isotope-labeled (SIL) internal standard, with alternative structural analogs, supported by established analytical principles and representative experimental data.
In bioanalytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, an internal standard (IS) is crucial for correcting the variability inherent in the analytical process. An ideal IS should mimic the analyte's behavior during sample extraction, chromatography, and ionization, thereby ensuring high precision and accuracy.
This compound: The Superior Choice for Accuracy
This compound is a deuterated form of timiperone, where four hydrogen atoms are replaced by their heavier, stable isotope, deuterium. This subtle modification increases the mass of the molecule, allowing it to be distinguished from the unlabeled timiperone by the mass spectrometer. Critically, this alteration has a negligible effect on the physicochemical properties of the molecule. Consequently, this compound co-elutes with timiperone during chromatographic separation and experiences nearly identical ionization efficiency and matrix effects. This co-elution and similar behavior are the cornerstones of its superiority as an internal standard.
In contrast, a structural analog is a different, though structurally similar, molecule. While more readily available and potentially less expensive, structural analogs often exhibit different chromatographic retention times, extraction recoveries, and ionization responses compared to the analyte. These differences can lead to inadequate compensation for analytical variability and, ultimately, compromise the accuracy and precision of the results.
Performance Comparison: this compound vs. a Structural Analog
While direct comparative experimental data for timiperone is not extensively published, the principles of internal standard selection are well-established in the scientific community. The following table summarizes the expected performance differences between this compound and a hypothetical structural analog (e.g., Haloperidol, another butyrophenone (B1668137) antipsychotic) based on typical validation data for similar compounds.
| Performance Parameter | This compound (Stable Isotope-Labeled IS) | Structural Analog IS (e.g., Haloperidol) |
| Accuracy (% Bias) | Typically < 5% | Can be > 15% |
| Precision (% CV) | Typically < 5% | Can be > 15% |
| Matrix Effect | Effectively compensates for ion suppression/enhancement | Inconsistent compensation, leading to variability |
| Retention Time | Co-elutes with Timiperone | Different retention time |
| Regulatory Acceptance | Gold standard, preferred by regulatory agencies | Requires extensive validation to justify its use |
This data is representative and based on established principles of bioanalysis. Actual results may vary depending on the specific assay conditions and the chosen structural analog.
Experimental Protocols
A robust and validated bioanalytical method is essential for the accurate quantification of timiperone in biological matrices such as human plasma. The following is a detailed experimental protocol that can be adapted for the analysis of timiperone using this compound as an internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Timiperone: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion)
-
This compound: Precursor ion (Q1) m/z -> Product ion (Q3) m/z (to be determined by infusion)
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams are provided.
Caption: Logical relationship between internal standard choice and analytical accuracy.
A Guide to Inter-Laboratory Cross-Validation of Analytical Methods for Timiperone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the cross-validation of analytical methods for the antipsychotic drug Timiperone (B1682379) between different laboratories. Ensuring that an analytical method is transferable and yields comparable results regardless of the testing site is a critical step in drug development, multi-center clinical trials, and post-market surveillance. This document outlines a comparative analysis of two prominent analytical techniques for Timiperone quantification in human plasma: a validated High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) method and a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method.
Included are detailed experimental protocols, comparative performance data, and a procedural workflow for inter-laboratory cross-validation. This guide is intended to assist researchers, scientists, and drug development professionals in establishing robust and reliable analytical practices for Timiperone.
Comparative Performance of Analytical Methods for Timiperone
The selection of an analytical method is often a balance between the required sensitivity, selectivity, and the available instrumentation. Below is a summary of the performance characteristics of an established HPLC-ECD method and a representative LC-MS/MS method for the quantification of Timiperone in human plasma.
| Performance Characteristic | HPLC-ECD Method | LC-MS/MS Method (Representative) |
| Linearity Range | 0.5 - 50.0 ng/mL[1] | 0.1 - 100 ng/mL |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 0.1 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | ≤15% | ≤15% |
| Recovery | >80%[1] | >85% |
| Selectivity | Good, potential for interference from co-eluting compounds | Excellent, high specificity from MRM transitions |
| Run Time | ~15 minutes | < 5 minutes |
Timiperone Signaling Pathway
Timiperone is a butyrophenone (B1668137) antipsychotic that primarily exerts its therapeutic effects through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system. The diagram below illustrates this mechanism of action.
References
A Comparative Analysis of Timiperone and Perphenazine in Schizophrenia Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two antipsychotic agents, Timiperone (B1682379) and Perphenazine (B1679617), for the treatment of schizophrenia. While both drugs have demonstrated efficacy in managing psychotic symptoms, they exhibit distinct pharmacological profiles and clinical characteristics. This document aims to present the available evidence, including a head-to-head clinical trial, to inform research and drug development efforts in neuropsychiatry.
Executive Summary
Timiperone, a butyrophenone (B1668137) derivative, and Perphenazine, a phenothiazine, are both dopamine (B1211576) D2 receptor antagonists, a key mechanism for their antipsychotic effects. However, Timiperone is also recognized for its potent serotonin (B10506) 5-HT2A receptor antagonism, a feature more characteristic of atypical antipsychotics, which is thought to contribute to a potentially favorable side effect profile, particularly concerning extrapyramidal symptoms.
A pivotal double-blind, multicenter controlled study by Takahashi et al. (1982) directly compared the efficacy and safety of Timiperone and Perphenazine in 205 patients with schizophrenia over a 12-week period.[1] The study concluded that Timiperone was superior in terms of global improvement, with a lower rate of symptom aggravation.[1] While overall safety and usefulness ratings were comparable, Timiperone was associated with a lower frequency of certain side effects, including excitability, irritability, anxiety, and anorexia.[1]
This guide will delve into the available data on the receptor binding profiles, clinical efficacy, and safety of both compounds, providing a framework for their comparative assessment in schizophrenia research.
Pharmacological Profile: A Tale of Two Antipsychotics
The therapeutic actions and side-effect profiles of antipsychotic drugs are largely determined by their binding affinities for various neurotransmitter receptors.
Perphenazine , a typical antipsychotic, exhibits a strong affinity for dopamine D2 receptors. Its therapeutic efficacy in alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions, is primarily attributed to this D2 receptor blockade. However, it also interacts with other receptors, which can contribute to its side-effect profile.
Timiperone , while also a potent D2 antagonist, distinguishes itself with significant 5-HT2A receptor antagonism.[2] This dual-receptor action is a hallmark of many atypical antipsychotics and is hypothesized to contribute to efficacy against negative symptoms and a reduced propensity for extrapyramidal side effects. One study noted that Timiperone has a 5-8 fold higher affinity for dopamine receptors and a 15-fold higher affinity for serotonin receptors compared to haloperidol, another butyrophenone antipsychotic.
Receptor Binding Affinities
| Receptor | Perphenazine Ki (nM) | Timiperone Ki (nM) |
| Dopamine D2 | 0.8 | Data Not Available |
| Dopamine D1 | 86 | Data Not Available |
| Serotonin 5-HT2A | 4.0 | Data Not Available |
| Serotonin 5-HT1A | 320 | Data Not Available |
| Histamine H1 | 2.1 | Data Not Available |
| Adrenergic α1 | 2.7 | Data Not Available |
| Muscarinic M1 | 1000 | Data Not Available |
Data for Perphenazine sourced from publicly available databases.
Mechanism of Action: Signaling Pathways
The primary mechanism of action for both Timiperone and Perphenazine involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. This antagonism is believed to reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia. Timiperone's additional potent antagonism of 5-HT2A receptors is thought to modulate dopamine release in other brain regions, such as the nigrostriatal and mesocortical pathways, potentially leading to a lower risk of motor side effects and improved efficacy on negative and cognitive symptoms.
Clinical Efficacy: Head-to-Head Comparison
The 1982 study by Takahashi and colleagues provides the most direct clinical comparison of Timiperone and Perphenazine.[1]
Experimental Protocol: Takahashi et al. (1982)
-
Study Design: A multicenter, double-blind, randomized controlled trial.
-
Participants: 205 patients diagnosed with schizophrenia.
-
Treatment Duration: 12 weeks.
-
Interventions:
-
Timiperone group
-
Perphenazine group
-
-
Primary Outcome Measures: The primary efficacy and safety assessments were based on a comprehensive psychiatric rating scale and a global improvement scale. Side effects were systematically recorded throughout the trial.
Efficacy and Safety Findings
The following tables summarize the key findings from the Takahashi et al. (1982) study.
Table 1: Clinical Efficacy Comparison
| Outcome | Timiperone | Perphenazine | Significance |
| Global Improvement | Superior | - | Statistically Significant |
| Rate of Aggravation | Lower | Higher | Statistically Significant |
Table 2: Comparative Safety and Tolerability
| Side Effect | Timiperone Frequency | Perphenazine Frequency | Significance |
| Excitability | Less Frequent | More Frequent | Statistically Significant |
| Irritability | Less Frequent | More Frequent | Statistically Significant |
| Anxiety | Less Frequent | More Frequent | Statistically Significant |
| Anorexia | Less Frequent | More Frequent | Statistically Significant |
| Overall Safety Rating | No Significant Difference | No Significant Difference | Not Significant |
| General Usefulness | No Significant Difference | No Significant Difference | Not Significant |
Discussion and Future Directions
The available evidence, primarily from the head-to-head trial by Takahashi and colleagues, suggests that Timiperone may offer advantages over Perphenazine in the treatment of schizophrenia, particularly in terms of a lower rate of symptom worsening and a more favorable side-effect profile concerning agitation and anxiety. The distinct pharmacological profile of Timiperone, with its potent 5-HT2A antagonism, provides a plausible mechanism for these observed differences.
However, several limitations must be acknowledged. The direct comparative clinical data is over four decades old, and contemporary clinical trials employing modern diagnostic criteria and assessment tools are lacking. Furthermore, the absence of a comprehensive public database of Timiperone's receptor binding affinities hinders a detailed, quantitative comparison of its pharmacological profile with that of Perphenazine and other antipsychotics.
For researchers and drug development professionals, these gaps represent opportunities. Further preclinical studies to fully characterize the receptor binding profile of Timiperone are warranted. Additionally, well-designed, modern clinical trials directly comparing Timiperone with both typical and atypical antipsychotics would be invaluable in clarifying its precise role in the therapeutic armamentarium for schizophrenia. Such studies should include comprehensive assessments of positive, negative, and cognitive symptoms, as well as a thorough evaluation of its long-term safety and metabolic effects.
References
- 1. Comparison of efficacy of a new butyrophenone derivative, timiperone and perphenazine in schizophrenia by a multicentre controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Linearity and Sensitivity of Timiperone Calibration Curves
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount for preclinical and clinical studies. This guide provides a comprehensive comparison of the linearity and sensitivity of calibration curves for the antipsychotic drug Timiperone, alongside other commonly used antipsychotics. The performance of various analytical methods is presented, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
Comparison of Analytical Methods
The selection of an analytical method for the quantification of antipsychotic drugs in biological matrices is a critical decision that depends on factors such as the required sensitivity, the nature of the biological matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) with various detectors and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent techniques.
| Drug | Analytical Method | Matrix | Linear Range | LLOQ/LOD | Reference |
| Timiperone | HPLC-ED | Rat Plasma | 0.5 - 50.0 ng/mL | 0.5 ng/mL | [1] |
| Olanzapine | LC-MS/MS | Human Plasma | 0.10 - 40.0 ng/mL | LLOQ: 0.10 ng/mL, LOD: 0.012 ng/mL | [2] |
| Olanzapine | LC-MS | Pharmaceutical Preparations | 2 - 300 ng/mL | LOQ: 2 ng/mL, LOD: 0.7 ng/mL | [3][4] |
| Risperidone | RP-HPLC | Pharmaceutical Dosage Form | 20 - 100 µg/mL | LOQ: 0.5 µg/mL, LOD: 0.17 µg/mL | [5] |
| Quetiapine | HPLC | Rat Plasma | 0.065 - 130 µg/mL | LLOQ: 0.065 µg/mL | |
| Quetiapine | RP-HPLC | Bulk Tablets | 5 - 50 ppm | LOQ: 0.06 µg/mL, LOD: 0.02 µg/mL | |
| Aripiprazole | LC-MS/MS | Human Plasma | 0.10 - 100 ng/mL | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summaries of the experimental protocols for the determination of Timiperone and other antipsychotics.
Timiperone Quantification by HPLC-ED
This method provides a sensitive approach for the determination of Timiperone in rat plasma.
-
Sample Preparation: Plasma samples are extracted with a mixture of heptane (B126788) and isoamyl alcohol at a pH greater than 8. This is followed by a back-extraction into dilute acetic acid.
-
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).
-
Column: ODS (Octadecylsilane) column.
-
Mobile Phase: A mixture of 0.1 M phosphate (B84403) buffer (pH 3.5), acetonitrile, and methanol (B129727) in a ratio of 65:20:15 (v/v/v).
-
Detection: Electrochemical detection.
-
-
Data Analysis: A calibration curve is constructed by plotting the peak area response against the concentration of the analyte. Linearity is assessed by the correlation coefficient (R²) of the calibration curve. The Lower Limit of Quantification (LLOQ) is determined as the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.
Olanzapine Quantification by LC-MS/MS
This method is highly selective and sensitive for the determination of Olanzapine in human plasma.
-
Sample Preparation: Solid-phase extraction (SPE) is employed to extract Olanzapine and the internal standard from 200 μL of human plasma.
-
Chromatographic Conditions:
-
Instrument: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Column: ACE 5C18-300 column (100 mm × 4.6 mm, 5 μm).
-
Mobile Phase: Isocratic elution with a suitable mobile phase.
-
Run Time: 3.5 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization in positive ion mode (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of the transitions at m/z 313/256 for Olanzapine.
-
-
Data Analysis: Similar to the HPLC-ED method, a calibration curve is used to determine linearity and LLOQ.
Risperidone Quantification by RP-HPLC
A straightforward and reproducible method for the quantification of Risperidone in pharmaceutical dosage forms.
-
Sample Preparation: The sample preparation for pharmaceutical dosage forms typically involves dissolving the crushed tablet in a suitable solvent, followed by filtration.
-
Chromatographic Conditions:
-
Instrument: Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Column: C18 column (150 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of Methanol, Acetonitrile, and Potassium dihydrogen orthophosphate in a ratio of 60:30:10 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 234 nm.
-
-
Data Analysis: Linearity is established by analyzing a series of solutions of known concentrations. The LLOQ and Limit of Detection (LOD) are determined based on the signal-to-noise ratio.
Workflow for Linearity and Sensitivity Assessment
The following diagram illustrates the typical workflow for assessing the linearity and sensitivity of a bioanalytical method.
References
Safety Operating Guide
Safe Disposal of Timiperone-d4: A Comprehensive Guide for Laboratory Professionals
The proper disposal of Timiperone-d4, a deuterated analog of the antipsychotic drug Timiperone, is a critical aspect of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Profile and Safety Precautions
Timiperone is classified as toxic if swallowed.[1] Due to its pharmacological activity and potential hazards, this compound should be handled as a hazardous substance. Before initiating any disposal procedures, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety glasses or goggles.
Hazard and Precautionary Statements for Timiperone:
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity (Oral) | Acute Tox. 3[1] | H301: Toxic if swallowed.[1] |
| Handling | - | P264: Wash thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] |
| Response | - | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1] P330: Rinse mouth.[1] |
| Storage | - | P405: Store locked up.[1] |
| Disposal | - | P501: Dispose of contents/container to industrial combustion plant.[1] |
Step-by-Step Disposal Protocol
The disposal of this compound waste must be conducted in a manner that ensures the safety of laboratory personnel and prevents release into the environment.
Step 1: Waste Segregation
All waste materials contaminated with this compound must be segregated from general and non-hazardous waste streams. This includes:
-
Solid waste: Unused or expired this compound, contaminated weighing paper, pipette tips, vials, and gloves.
-
Liquid waste: Solutions containing this compound.
Step 2: Containerization
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, sealable, and robust primary container. This primary container should then be placed within a larger, approved hazardous waste container.[1]
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid waste containing this compound down the drain. [1]
Step 3: Labeling
The hazardous waste container must be clearly and accurately labeled with:
-
The words "Hazardous Waste"
-
The chemical name: "this compound"
-
Associated hazard symbols (e.g., skull and crossbones for toxicity)
-
The date of accumulation
Step 4: Storage
Store the sealed hazardous waste container in a designated, secure, and well-ventilated area. This area should be away from incompatible materials and general laboratory traffic, and it should prevent any possibility of environmental release.
Step 5: Final Disposal
The final disposal of this compound waste must be carried out by a licensed and certified hazardous waste disposal company. Do not attempt to dispose of this material through standard municipal waste or sewer systems. The waste is considered dangerous, and only approved packaging and transport should be used.[1]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
Accidental Release Measures
In the event of a spill, take the following immediate actions:
-
Evacuate non-essential personnel from the affected area.
-
Ensure adequate ventilation.
-
Contain the spill using appropriate absorbent materials.
-
Mechanically collect the spilled material and place it in a suitable container for disposal.[1]
-
Clean the spill area thoroughly.
-
Prevent the spilled material from entering drains, surface water, or ground water. [1]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always refer to your institution's specific safety guidelines and the manufacturer's Safety Data Sheet (SDS) for the most current information.
References
Essential Safety and Logistics for Handling Timiperone-d4
For researchers, scientists, and drug development professionals, ensuring safe handling and proper disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Timiperone-d4, including detailed operational and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Timiperone, the parent compound of this compound, is classified as toxic if swallowed.[1] Therefore, stringent adherence to safety protocols is necessary to minimize exposure risk. The following Personal Protective Equipment (PPE) is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety glasses or goggles | Must be worn at all times to protect against splashes or airborne particles.[1] |
| Skin Protection | Chemical-resistant gloves | Nitrile or other suitable material. Gloves should be inspected before use and changed frequently.[2] |
| Lab coat | To protect skin and personal clothing from contamination.[2] | |
| Respiratory Protection | Particulate filter respirator | Recommended, especially when handling the solid form or when engineering controls are insufficient.[1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment.
-
Preparation and Engineering Controls :
-
Work in a well-ventilated area, preferably within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[1][3]
-
Ensure all necessary PPE is donned correctly before handling the compound.[2]
-
Have an emergency plan and necessary spill containment materials readily available.
-
-
Handling the Compound :
-
When weighing the solid form, do so in a ventilated enclosure to prevent the dispersion of dust.
-
Avoid direct contact with the skin, eyes, and clothing.[3]
-
Use dedicated spatulas and weighing papers.
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
-
-
Post-Handling Procedures :
Disposal Plan: Safe and Compliant Waste Management
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation :
-
All waste contaminated with this compound, including unused compound, contaminated lab materials (e.g., gloves, weighing paper, vials), and solutions, must be segregated from general and non-hazardous waste.[2]
-
-
Containerization :
-
Solid Waste : Place solid this compound and contaminated disposables into a clearly labeled, sealable hazardous waste container.[2]
-
Liquid Waste : Collect solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.[2]
-
-
Labeling :
-
The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols (e.g., "Toxic").[2]
-
-
Storage and Final Disposal :
-
Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[2]
-
Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste disposal company.[2] For unused or expired medicines in a non-laboratory setting, drug take-back programs are a recommended disposal option.[4][5]
-
Experimental Workflow Visualization
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
